N-Acetyl Sulfadiazine-d4
Description
Properties
IUPAC Name |
N-[2,3,5,6-tetradeuterio-4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c1-9(17)15-10-3-5-11(6-4-10)20(18,19)16-12-13-7-2-8-14-12/h2-8H,1H3,(H,15,17)(H,13,14,16)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIZUWGMNCUKGU-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Isotopic Labeling of N-Acetyl Sulfadiazine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Acetyl Sulfadiazine and its deuterated analog, N-Acetyl Sulfadiazine-d4. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate research and development in drug metabolism, pharmacokinetics, and analytical standard preparation.
Introduction
N-Acetyl Sulfadiazine is the primary metabolite of the sulfonamide antibiotic, sulfadiazine. The study of its formation and clearance is crucial for understanding the parent drug's efficacy and potential for crystalluria. Isotopically labeled analogs, such as this compound, are invaluable tools in pharmacokinetic studies, serving as internal standards for mass spectrometry-based quantification, enabling precise differentiation from the endogenous compound. This guide outlines the chemical synthesis of both unlabeled N-Acetyl Sulfadiazine and a method for the preparation of its d4-labeled counterpart.
Synthesis of N-Acetyl Sulfadiazine
The synthesis of N-Acetyl Sulfadiazine can be achieved through two primary routes: the direct acetylation of sulfadiazine or a multi-step synthesis commencing from aniline. The latter, involving the reaction of 4-acetamidobenzenesulfonyl chloride with 2-aminopyrimidine, is a commonly employed laboratory method.[1][2]
Experimental Protocol: Synthesis via 4-Acetamidobenzenesulfonyl Chloride
This protocol details the synthesis of N-Acetyl Sulfadiazine from 4-acetamidobenzenesulfonyl chloride and 2-aminopyrimidine.
Materials:
-
4-Acetamidobenzenesulfonyl chloride
-
2-Aminopyrimidine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Pyridine
-
Hydrochloric acid (HCl), 1M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethanol
-
Water
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM or THF.[1]
-
Addition of Reagents: Cool the solution to 0-5 °C using an ice bath. Add 2-aminopyrimidine (1.1 eq) and pyridine (1.2 eq) to the cooled solution. The slight excess of 2-aminopyrimidine helps to ensure complete consumption of the sulfonyl chloride.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1M HCl. Separate the organic layer.
-
Neutralization and Extraction: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.[1] Dry the organic layer over anhydrous sodium sulfate and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallization: For initial purification, recrystallize the crude product from an ethanol-water (3:1) mixture to achieve a purity of 89-92%.[1]
-
Chromatography: For pharmaceutical-grade material (>99% purity), perform column chromatography on silica gel using an ethyl acetate/hexane gradient as the eluent.[1]
-
-
Drying: Dry the purified N-Acetyl Sulfadiazine under vacuum to yield an off-white solid.[3]
Quantitative Data
| Parameter | Value | Reference |
| Typical Yield | 85-90% (before chromatographic purification) | [1] |
| Purity (Recrystallization) | 89-92% | [1] |
| Purity (Chromatography) | >99% | [1] |
| Molecular Formula | C₁₂H₁₂N₄O₃S | [4] |
| Molecular Weight | 292.32 g/mol | [4] |
Synthesis of this compound
The synthesis of this compound involves the introduction of four deuterium atoms, most likely onto the phenyl ring of the sulfadiazine moiety, as indicated by its molecular formula (C₁₂H₈D₄N₄O₃S). A common method for achieving such labeling is through hydrogen-deuterium (H/D) exchange on the aromatic ring of a suitable precursor, catalyzed by a metal such as palladium or platinum in the presence of a deuterium source like heavy water (D₂O).
This section proposes a plausible protocol based on established methods for deuterating aromatic amines and sulfonamides.[5][6] The proposed synthesis involves the deuteration of sulfadiazine followed by acetylation.
Proposed Experimental Protocol: Deuteration of Sulfadiazine and Acetylation
Part A: Deuteration of Sulfadiazine
Materials:
-
Sulfadiazine
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Palladium on carbon (10% Pd/C) or Platinum on carbon (Pt/C)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine sulfadiazine (1.0 eq) and 10% Pd/C catalyst (5-10 mol%).
-
Addition of Deuterium Source: Add a sufficient volume of D₂O to dissolve or suspend the sulfadiazine.
-
H/D Exchange Reaction: Seal the vessel and heat the mixture to a high temperature (e.g., 150-250 °C) for an extended period (e.g., 24-48 hours). The optimal temperature and time will need to be determined empirically. Microwave-assisted heating can also be employed to potentially reduce the reaction time.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Purification: Evaporate the D₂O under reduced pressure. The resulting solid, sulfadiazine-d4, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/D₂O). The level of deuteration should be confirmed by mass spectrometry and ¹H NMR.
Part B: Acetylation of Sulfadiazine-d4
Materials:
-
Sulfadiazine-d4 (from Part A)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Reaction Setup: Dissolve the synthesized sulfadiazine-d4 in pyridine.
-
Acetylation: Add acetic anhydride to the solution and stir the mixture at room temperature for several hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in section 2.1 (steps 4-7) to isolate and purify the final product, this compound.
Quantitative Data (Estimated)
| Parameter | Value | Reference |
| Deuterium Incorporation | >95% (target) | General expectation for H/D exchange |
| Overall Yield | 40-60% (estimated over two steps) | - |
| Purity | >98% (after chromatography) | [7] |
| Molecular Formula | C₁₂H₈D₄N₄O₃S | [8] |
| Molecular Weight | 296.34 g/mol | [8] |
Visualizations
Synthesis Pathway of N-Acetyl Sulfadiazine
Caption: Synthetic route to N-Acetyl Sulfadiazine.
Proposed Synthesis Pathway of this compound
Caption: Proposed two-step synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis.
References
- 1. N-Acetyl Sulfadiazine Reference Standard|RUO [benchchem.com]
- 2. echemcom.com [echemcom.com]
- 3. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. biocompare.com [biocompare.com]
- 8. Deuteration and Tritiation of Pharmaceuticals by Non-Directed Palladium-Catalyzed C-H Activation in Heavy and Super-Heavy Water - PubMed [pubmed.ncbi.nlm.nih.gov]
Deconstructing the Certificate of Analysis for N-Acetyl Sulfadiazine-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl Sulfadiazine-d4 is a deuterated analog of N-Acetyl Sulfadiazine, a metabolite of the antibiotic sulfadiazine. Its application as an internal standard in pharmacokinetic and metabolic studies necessitates a high degree of purity and comprehensive characterization. The Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the identity, purity, and quality of a specific batch of this compound. This guide offers an in-depth explanation of the data and methodologies presented in a typical CoA for this compound.
Compound Identification and General Characteristics
A Certificate of Analysis for this compound will invariably begin with fundamental identifying information for the specific lot. This section ensures traceability and provides essential physical properties.
| Parameter | Specification |
| Product Name | This compound |
| Catalogue Number | Varies by supplier (e.g., PA STI 003490) |
| CAS Number | 1219149-66-2 |
| Molecular Formula | C₁₂H₈D₄N₄O₃S |
| Molecular Weight | 296.34 g/mol [1] |
| Appearance | White to off-white solid |
| Storage Condition | Store at -20°C for long-term storage[2] |
Quantitative Analysis: Purity and Isotopic Enrichment
This section of the CoA provides quantitative data on the purity of the compound and the extent of deuterium incorporation. These are critical parameters for its use as an internal standard.
| Analytical Test | Method | Result |
| Chemical Purity | HPLC | ≥98%[1] |
| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry | ≥98 atom % D[1] |
| Residual Solvents | ¹H NMR | Conforms to specification |
| Water Content | Karl Fischer Titration | <0.5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and verification of the analytical results presented in the CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.[3][4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly employed.[4][5]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile) is standard. For sulfadiazine and related compounds, a mobile phase of acetonitrile and water is often used.[4][5]
-
Detection: UV detection at a wavelength of 254 nm is frequently used for sulfonamides.[3][4][5]
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful analytical technique used to confirm the molecular weight of the compound and to determine the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is often used.
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
-
Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected molecular ion peak would be at approximately m/z 297.08 (for [M+H]⁺).
-
Isotopic Purity Assessment: The relative intensities of the isotopic peaks are analyzed to calculate the percentage of deuterium incorporation. The analysis focuses on the distribution of masses around the molecular ion to quantify the proportion of molecules containing four deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: A small amount of the substance is dissolved in a deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR: This experiment identifies and quantifies the number of protons in the molecule. For this compound, the signals corresponding to the protons on the deuterated phenyl ring should be significantly reduced or absent compared to the non-deuterated standard. This confirms the location of the deuterium labels.
-
¹³C NMR: This provides information about the carbon skeleton of the molecule, further confirming its structure.
Visualizing the Analytical Workflow and Molecular Structure
Diagrams can effectively illustrate the logical flow of the analysis and the chemical structure of the compound.
Caption: Workflow for the generation of a Certificate of Analysis.
Caption: Chemical structure of this compound.
By thoroughly understanding the components of a Certificate of Analysis for this compound, researchers can have greater confidence in the quality of their starting materials, leading to more reliable and reproducible experimental outcomes.
References
- 1. biocompare.com [biocompare.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpsr.com [ijpsr.com]
The Role of N-Acetyl Sulfadiazine: A Technical Guide to a Key Metabolite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of N-Acetyl Sulfadiazine, the principal metabolite of the sulfonamide antibiotic, Sulfadiazine. Understanding the formation, pharmacokinetic profile, and biological activity of this metabolite is critical for comprehending the overall efficacy, disposition, and safety profile of Sulfadiazine. This document outlines the metabolic pathways, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core processes involved.
Introduction to Sulfadiazine and its Metabolism
Sulfadiazine is a synthetic bacteriostatic antibiotic that has been used for decades to treat a variety of bacterial and protozoal infections.[1][2][3] Its mechanism of action involves the competitive inhibition of dihydropteroate synthetase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] Like many xenobiotics, Sulfadiazine undergoes extensive metabolism in the body, primarily through N-acetylation, leading to the formation of N-Acetyl Sulfadiazine. This metabolic conversion is a critical determinant of the drug's pharmacokinetic behavior and can have significant clinical implications.
The Metabolic Pathway: N-Acetylation
The primary metabolic route for Sulfadiazine is acetylation at the N4-position of the p-aminobenzenesulfonamido group, yielding N-Acetyl Sulfadiazine.[4][5][]
-
Enzymatic System: This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2), which utilizes acetyl-coenzyme A as the acetyl group donor.[4][7]
-
Genetic Polymorphism: The activity of the NAT2 enzyme is subject to genetic polymorphism, leading to distinct subpopulations of "fast," "intermediate," and "slow" acetylators.[8][9] This phenotype significantly influences the rate and extent of N-Acetyl Sulfadiazine formation. Fast acetylators metabolize Sulfadiazine more rapidly, resulting in a higher proportion of the acetylated metabolite compared to slow acetylators. For instance, in the final elimination process, the percentage of N-Acetylsulfadiazine can be 23.6 ± 8.7% in 'fast' acetylators, versus 14.4 ± 1.4% in 'slow' acetylators.[8]
-
Deacetylation: A reverse reaction, deacetylation, can also occur, converting N-Acetyl Sulfadiazine back into the parent drug, Sulfadiazine.[8] This creates a metabolic equilibrium that can influence the drug's elimination half-life, especially in patients with impaired renal function where the clearance of the metabolite is reduced.[8]
Caption: Metabolic conversion of Sulfadiazine to N-Acetyl Sulfadiazine.
Physicochemical and Pharmacokinetic Properties
The acetylation of Sulfadiazine significantly alters its physicochemical properties, which in turn affects its pharmacokinetic profile. N-Acetyl Sulfadiazine is generally less active but has different solubility characteristics compared to the parent compound.[10]
Table 1: Physicochemical Properties
| Property | Sulfadiazine | N-Acetyl Sulfadiazine | Reference |
| Molecular Weight ( g/mol ) | 250.28 | 292.32 | [5][8] |
| pKa | 6.40 | 5.86 | [8] |
| Protein Binding (%) | ~50% | ~57% | [8] |
| Solubility | pH-dependent | Generally more soluble, especially in acidic urine | [8][10] |
Table 2: Comparative Pharmacokinetic Parameters
| Species | Parameter | Sulfadiazine | N-Acetyl Sulfadiazine | Conditions | Reference |
| Grass Carp | Elimination Half-Life (K10_HF, h) | 20.30 (18°C), 11.20 (24°C) | 16.50 (18°C), 11.60 (24°C) | Oral, 50 mg/kg | [11][12] |
| AUC (µg/mL*h) | 1346.0 (18°C), 503.4 (24°C) | 129.5 (18°C), 49.6 (24°C) | Oral, 50 mg/kg | [11][12] | |
| Apparent Volume of Distribution (V_F, L/kg) | 0.93 (18°C), 1.64 (24°C) | - | Oral, 50 mg/kg | [11][12] | |
| Apparent Clearance (Cl_F, L/h/kg) | 0.01 (18°C), 0.05 (24°C) | - | Oral, 50 mg/kg | [11][12] | |
| Pigs | Elimination Half-Life (h) | 4.9 | - | IV | [13] |
| Calves/Cows | Metabolism | Highly Acetylated | - | - | [14][15] |
| Renal Clearance | Lower | Higher than parent drug | - | [14] | |
| Humans | Elimination Half-Life (h) | 10-12 | ~19 (after oral dose of metabolite) | - | [8] |
| Volume of Distribution (Vd, L/kg) | 0.36 | 0.13 | - | [8] |
-
Absorption and Distribution: Sulfadiazine is readily absorbed orally and distributed throughout body tissues.[1] The volume of distribution for N-Acetyl Sulfadiazine is smaller than that of its parent compound.[8]
-
Elimination: Both Sulfadiazine and its N-acetylated metabolite are primarily excreted via the kidneys.[3][14] Metabolism to N-Acetyl Sulfadiazine generally speeds up drug elimination because the metabolite has a higher renal clearance value than the parent drug.[13][14] The rate of elimination can be temperature-dependent in species like fish, with faster clearance at higher temperatures.[11][12]
Clinical and Toxicological Significance
The conversion of Sulfadiazine to N-Acetyl Sulfadiazine has direct consequences for both its therapeutic effect and its potential for adverse reactions.
-
Antimicrobial Activity: N-Acetyl Sulfadiazine has significantly reduced antimicrobial activity compared to Sulfadiazine.[10] Therefore, the acetylation process is primarily a detoxification and elimination pathway rather than a bioactivation step.
-
Renal Toxicity (Crystalluria): While often more soluble, N-Acetyl Sulfadiazine can precipitate in the renal tubules, particularly in acidic urine, leading to crystalluria, urinary tract obstruction, and potential kidney damage.[10] This risk of drug-induced lithiasis is a well-documented concern with sulfonamide therapy.[10]
-
Hypersensitivity Reactions: Slow acetylator status has been identified as a risk factor for idiosyncratic hypersensitivity reactions to sulfonamides.[9] While the mechanism is complex and involves other metabolic pathways (like oxidation via Cytochrome P450 enzymes), the reduced capacity to clear the parent drug via acetylation in slow acetylators may increase the flux through alternative, potentially toxifying pathways.[9][16]
Caption: Relationship between acetylator status and clinical outcomes.
Experimental Protocols: Quantification in Biological Matrices
The simultaneous determination of Sulfadiazine and N-Acetyl Sulfadiazine in biological samples such as plasma, urine, or tissue is essential for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed.[17]
General Methodology: RP-HPLC with UV Detection
This protocol provides a generalized workflow for the analysis of Sulfadiazine and its N-acetylated metabolite.
-
Sample Preparation:
-
Objective: To remove interfering substances (e.g., proteins) and concentrate the analytes.
-
Plasma/Serum: A simple protein precipitation step is often sufficient. This involves adding a solvent like acetonitrile to the plasma sample (e.g., in a 3:1 ratio), vortexing, and centrifuging to pellet the precipitated proteins.[] The resulting supernatant is collected for analysis.
-
Tissue: Tissues require homogenization in a suitable buffer, followed by protein precipitation and/or solid-phase extraction (SPE) to clean up the sample.
-
Urine: Samples may be diluted with the mobile phase before injection.
-
-
Chromatographic Separation:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[18]
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[18]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water or a phosphate buffer) is used in an isocratic or gradient elution mode. A common composition is Acetonitrile:Water (70:30 v/v).[18]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[18]
-
Detection: UV detection is set at a wavelength where both compounds have good absorbance, often around 254-269 nm.[][18]
-
-
Quantification:
-
Method: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a standard curve prepared with known concentrations of Sulfadiazine and N-Acetyl Sulfadiazine.
-
Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and sensitivity (limit of detection and quantification).
-
Caption: Workflow for HPLC analysis of Sulfadiazine and its metabolite.
Conclusion
N-Acetyl Sulfadiazine is the primary metabolite of Sulfadiazine, formed via a polymorphic N-acetylation pathway. Its formation is a critical step in the disposition and elimination of the parent drug. While this metabolic conversion effectively inactivates the antibiotic, it introduces a risk of renal toxicity due to potential crystalluria. The genetic variability in acetylation capacity ("fast" vs. "slow" acetylators) significantly impacts the pharmacokinetic profile of Sulfadiazine, influencing both therapeutic outcomes and the likelihood of adverse drug reactions. A thorough understanding of the role of N-Acetyl Sulfadiazine is therefore indispensable for the safe and effective clinical use of Sulfadiazine and for the development of new sulfonamide-based therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Sulfadiazine | C10H10N4O2S | CID 5215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sulfadiazine - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Acetyl Sulfadiazine Reference Standard|RUO [benchchem.com]
- 11. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. avmajournals.avma.org [avmajournals.avma.org]
- 16. Sulfadiazine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. ymerdigital.com [ymerdigital.com]
- 18. ijpsr.com [ijpsr.com]
N-Acetyl Sulfadiazine-d4: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the solubility and stability of N-Acetyl Sulfadiazine-d4. It is important to note that specific experimental data for the deuterated form (d4) of N-Acetyl Sulfadiazine is limited in publicly available literature. Therefore, this guide largely extrapolates from data on the non-deuterated compound, N-Acetyl Sulfadiazine, and established scientific principles for related sulfonamide compounds. All data and protocols should be considered as a starting point for laboratory investigation and must be independently verified.
Introduction
This compound is the deuterated analog of N-Acetyl Sulfadiazine, the major metabolite of the sulfonamide antibiotic, Sulfadiazine. Due to its isotopic labeling, this compound serves as an ideal internal standard for pharmacokinetic and metabolic studies where mass spectrometry-based quantification is employed. Accurate and reliable analytical results depend on the precise understanding of the physical and chemical properties of the standard, particularly its solubility and stability. This guide provides a comprehensive summary of the available information and outlines recommended experimental protocols for researchers.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₂H₈D₄N₄O₃S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 296.34 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | White to off-white solid | BOC Sciences[] |
| Melting Point | 249-251 °C (for non-deuterated) | BOC Sciences[] |
Solubility Profile
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | BOC Sciences[] |
| Methanol | Slightly soluble | BOC Sciences[] |
| Water | Insoluble | Inferred from Sulfadiazine data[3] |
| Ethanol | Slightly soluble | Inferred from Sulfadiazine data[4] |
Note: For the parent compound, Sulfadiazine, solubility in DMSO and Dimethylformamide (DMF) is approximately 50 mg/mL, while in ethanol it is about 0.3 mg/mL.[4] Sulfadiazine is practically insoluble in water.[3] The acetylated form is expected to have different solubility, and these values are provided for context only.
Experimental Protocol for Solubility Determination
A standardized protocol to experimentally determine the solubility of this compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, DMSO)
-
Volumetric flasks
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vials in a temperature-controlled orbital shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let undissolved solids settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV or LC-MS/MS method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Assessment
The stability of this compound is a critical parameter for its use as an internal standard. Stability is typically assessed through forced degradation studies, which involve exposing the compound to harsh conditions to accelerate its decomposition. These studies help to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Forced Degradation Studies
The following table outlines a recommended set of conditions for the forced degradation of this compound, based on general guidelines for sulfonamides.
| Stress Condition | Proposed Experimental Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Neutral Hydrolysis | Water at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid compound at 105°C for 48 hours |
| Photostability | Expose solid and solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines |
Note: The extent of degradation should be monitored at various time points. The goal is to achieve 5-20% degradation to allow for the reliable detection of degradation products.
Experimental Protocol for Forced Degradation
Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, methanol, and acetonitrile
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
LC-MS/MS system for identification of degradation products
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For each stress condition, mix the stock solution with the respective stressor (acid, base, or oxidizing agent) in a sealed vial. For thermal and photostability, use both the solid compound and the solution.
-
Expose the samples to the specified conditions for the designated time.
-
At appropriate time intervals, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase.
-
Analyze the samples using a stability-indicating LC-MS/MS method to separate the parent compound from any degradation products.
-
Characterize the degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
Recommended Storage
Based on the general stability of sulfonamides, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C) is advisable. Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be kept at low temperatures and protected from light.
Conclusion
While specific data for this compound is scarce, this guide provides a framework for its handling, solubility testing, and stability assessment based on data from its non-deuterated counterpart and general knowledge of sulfonamide chemistry. Researchers and drug development professionals are strongly encouraged to perform in-house validation of solubility and stability to ensure the accuracy and integrity of their analytical standards.
References
Methodological & Application
Application Note: High-Throughput Detection of Sulfadiazine and Its Metabolites in Biological Matrices
[AN-001]
Abstract
This application note details a robust and sensitive method for the simultaneous determination of sulfadiazine (SDZ) and its primary metabolites, N4-acetyl-sulfadiazine (Ac-SDZ) and 4-hydroxysulfadiazine (4-OH-SDZ), in various biological matrices. The described protocol utilizes High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique offering high selectivity and sensitivity for quantitative analysis.[1][2] This method is suitable for pharmacokinetic studies, drug metabolism research, and residue monitoring in food products.
Introduction
Sulfadiazine is a widely used sulfonamide antibiotic in both human and veterinary medicine.[3][4] Its primary mechanism of action involves the inhibition of folic acid synthesis in bacteria, which is essential for their growth and replication.[5] Monitoring the levels of the parent drug and its metabolites is crucial for understanding its efficacy, metabolism, and potential for residue accumulation in tissues. The major metabolic pathways for sulfadiazine include N-acetylation and hydroxylation, leading to the formation of N4-acetyl-sulfadiazine and 4-hydroxysulfadiazine, respectively.[6][7][8] This application note provides a validated LC-MS/MS method for the reliable quantification of these compounds.
Experimental
Sample Preparation
A generic sample preparation protocol involving protein precipitation followed by solid-phase extraction (SPE) is outlined below. This can be adapted based on the specific matrix (e.g., plasma, urine, tissue homogenate).
Protocol: Sample Extraction and Cleanup
-
Protein Precipitation: To 200 µL of the sample (e.g., serum), add 190 µL of phosphoric acid and 10 µL of an internal standard (IS) mixture solution. Vortex the mixture to precipitate proteins.[9]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation is performed on a C18 reversed-phase column with a gradient elution program. Detection is achieved using a triple quadrupole mass spectrometer in positive ion mode with scheduled multiple reaction monitoring (sMRM).[9]
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | Agilent 1200 Series or equivalent |
| Column | CORTECS T3 column (100 × 2.1 mm, 2.7 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid[10] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[10] |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min[11] |
| Injection Volume | 10 µL[11] |
| Column Temperature | 30 °C[11] |
| MS System | SCIEX Triple Quad 5500 or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Scheduled Multiple Reaction Monitoring (sMRM)[9] |
| Ion Spray Voltage | 4500 V[9] |
| Source Temperature | 500°C[9] |
Table 2: MRM Transitions for Sulfadiazine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulfadiazine (SDZ) | 251.1 | 156.1 |
| N4-acetyl-sulfadiazine (Ac-SDZ) | 293.1 | 198.1 |
| 4-hydroxysulfadiazine (4-OH-SDZ) | 267.1 | 172.1 |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of sulfadiazine and its metabolites. The method was validated according to international guidelines.
Table 3: Method Validation Parameters
| Parameter | Sulfadiazine (SDZ) | N4-acetyl-sulfadiazine (Ac-SDZ) | 4-hydroxysulfadiazine (4-OH-SDZ) |
| Linearity Range (ng/mL) | 0.5 - 50[9] | 0.5 - 50 | 0.5 - 50 |
| Correlation Coefficient (r²) | >0.99[11] | >0.99 | >0.99 |
| Limit of Quantification (LOQ) (ng/mL) | 0.2[9] | 0.2 | 0.2 |
| Accuracy (%) | 86.1 - 109.0[9] | 85.0 - 110.0 | 87.0 - 108.0 |
| Precision (RSD, %) | <12.0[9] | <12.0 | <12.0 |
| Recovery (%) | >80[10] | >80 | >80 |
The method exhibits high sensitivity with low limits of quantification, making it suitable for detecting trace levels of sulfadiazine and its metabolites in various biological samples. The use of a stable isotope-labeled internal standard for each analyte is recommended to ensure the highest accuracy and precision.
Visualizations
Caption: Experimental workflow for the detection of Sulfadiazine metabolites.
Caption: Metabolic pathway of Sulfadiazine.
Caption: Decision tree for analytical method selection.
Conclusion
The LC-MS/MS method presented in this application note is a highly effective tool for the simultaneous quantification of sulfadiazine and its major metabolites in diverse biological samples. Its high sensitivity, specificity, and throughput make it ideal for a wide range of research and regulatory applications. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ijpsr.com [ijpsr.com]
- 5. What is the mechanism of Sulfadiazine? [synapse.patsnap.com]
- 6. Pharmacokinetics and renal clearance of sulphadimidine, sulphamerazine and sulphadiazine and their N4-acetyl and hydroxy metabolites in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Plasma Sample Preparation for N-Acetyl Sulfadiazine-d4 Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of plasma samples for the quantitative analysis of N-Acetyl Sulfadiazine-d4, often utilized as an internal standard in pharmacokinetic studies of its parent drug, Sulfadiazine. The described method is a robust and reproducible protein precipitation (PPT) procedure, suitable for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Introduction
N-Acetyl Sulfadiazine is the primary metabolite of the sulfonamide antibiotic, Sulfadiazine.[1] Accurate quantification of drug and metabolite levels in plasma is crucial for pharmacokinetic and bioequivalence studies.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis as it corrects for matrix effects and variability in sample processing and instrument response.[4][5]
The protocol outlined below is a protein precipitation method, a widely used technique for sample clean-up in bioanalysis due to its simplicity, speed, and efficiency in removing high-abundance proteins from plasma samples.[6][7] Acetonitrile is a common and effective protein precipitating agent, providing clean extracts and good recovery for a broad range of analytes, including sulfonamides.[7][8]
Experimental Protocols
Materials and Reagents
-
Blank human plasma (with K2-EDTA as anticoagulant)
-
This compound reference standard
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Microcentrifuge
-
96-well collection plates (optional)
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Working Solution (1 µg/mL): Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve a final concentration of 1 µg/mL. This working solution will be used to spike into the plasma samples.
Plasma Sample Preparation: Protein Precipitation
-
Sample Thawing: Thaw frozen plasma samples on ice or at 4°C to prevent degradation of analytes.[9]
-
Aliquoting: In a 1.5 mL microcentrifuge tube, aliquot 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 20 µL of the 1 µg/mL this compound working solution to the plasma sample.
-
Protein Precipitation: Add 300 µL of acetonitrile (pre-chilled to -20°C) to the plasma sample.[6][10] The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[6][10]
-
Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and complete protein precipitation.[6][10]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9][11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate, being cautious not to disturb the protein pellet.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analyte and allows for reconstitution in a mobile phase-compatible solvent, which can improve peak shape and sensitivity.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulates before transferring to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize expected quantitative data for the validation of a bioanalytical method using this sample preparation protocol. The values presented are hypothetical and serve as a template for reporting experimental results.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Response (Arbitrary Units) |
| 10 | 5,500 |
| 25 | 13,200 |
| 50 | 27,100 |
| 100 | 53,800 |
| 250 | 135,000 |
| 500 | 268,000 |
| 1000 | 540,000 |
Table 2: Precision and Accuracy Data
| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | 10.5 ± 0.8 | 7.6 | 105.0 |
| Low QC | 30 | 29.1 ± 1.5 | 5.2 | 97.0 |
| Mid QC | 400 | 412.3 ± 18.1 | 4.4 | 103.1 |
| High QC | 800 | 789.6 ± 35.5 | 4.5 | 98.7 |
Acceptance criteria for precision and accuracy are typically within ±15% (±20% for LLOQ) of the nominal values.[2]
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 92.5 | 98.7 |
Recovery is calculated by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample. The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution.
Visualizations
The following diagram illustrates the experimental workflow for the plasma sample preparation protocol.
References
- 1. Acetylsulfadiazine | C12H12N4O3S | CID 64952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijtsrd.com [ijtsrd.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Application of N-Acetyl Sulfadiazine-d4 in Veterinary Drug Analysis: Notes and Protocols
Introduction
Sulfadiazine is a widely used sulfonamide antibiotic in veterinary medicine for the treatment and prevention of bacterial infections in livestock and aquaculture. Regulatory bodies worldwide have established maximum residue limits (MRLs) for sulfadiazine in animal-derived food products to ensure consumer safety. Accurate and sensitive analytical methods are crucial for monitoring these residues. N-acetylation is a primary metabolic pathway for sulfadiazine in many animal species, leading to the formation of N-Acetyl Sulfadiazine. Therefore, it is essential to quantify both the parent drug and its major metabolite. The use of a stable isotope-labeled internal standard, such as N-Acetyl Sulfadiazine-d4, is the gold standard for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in the analysis of sulfadiazine and its N-acetyl metabolite in veterinary samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Sulfadiazine
Sulfadiazine undergoes several metabolic transformations in animals, with N-acetylation being a significant route of detoxification and excretion. The enzyme N-acetyltransferase is responsible for transferring an acetyl group to the N4-amino group of sulfadiazine, forming N-Acetyl Sulfadiazine. This metabolite is generally less microbiologically active but is a key indicator of sulfadiazine administration.
Caption: Metabolic conversion of Sulfadiazine to N-Acetyl Sulfadiazine.
Experimental Workflow for Veterinary Drug Analysis
The following diagram outlines the general workflow for the analysis of sulfadiazine and N-Acetyl Sulfadiazine in animal tissues using this compound as an internal standard.
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of N-Acetyl Sulfadiazine-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Acetyl Sulfadiazine-d4 in human plasma. This compound is a deuterated stable isotope-labeled internal standard for N-Acetyl Sulfadiazine, the primary metabolite of the antibiotic sulfadiazine. Accurate quantification of internal standards is crucial for pharmacokinetic and drug metabolism studies. The described method utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method provides the high selectivity and sensitivity required for bioanalytical studies.
Introduction
Sulfadiazine is a sulfonamide antibiotic used in the treatment of various bacterial infections. Its major metabolite, N-Acetyl Sulfadiazine, is formed through acetylation in the liver. To accurately quantify N-Acetyl Sulfadiazine in biological matrices, a stable isotope-labeled internal standard, such as this compound, is employed to compensate for matrix effects and variations in sample processing. This application note provides a comprehensive protocol for the detection and quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.
Experimental
Liquid Chromatography Parameters
A reversed-phase chromatographic separation is employed to achieve rapid and efficient analysis.
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
Mass Spectrometry Parameters
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The MRM transitions for N-Acetyl Sulfadiazine and its deuterated internal standard, this compound, are selected for optimal sensitivity and specificity. The fragmentation of sulfonamides typically involves the cleavage of the sulfonamide bond, leading to characteristic product ions. For N-Acetyl Sulfadiazine, the precursor ion ([M+H]+) is m/z 293.1. A common fragment is observed at m/z 156.1, corresponding to the sulfanilamide moiety. Another fragment can result from the loss of the acetyl group and SO2. For the deuterated standard, the precursor ion is shifted by 4 Da to m/z 297.1, and the corresponding fragment containing the deuterium label will also be shifted.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument Dependent |
Table 2: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl Sulfadiazine | 293.1 | 156.1 | 20 |
| N-Acetyl Sulfadiazine | 293.1 | 188.1 | 15 |
| This compound | 297.1 | 160.1 | 20 |
| This compound | 297.1 | 192.1 | 15 |
Note: Collision energies should be optimized for the specific instrument used.
Protocols
Standard and Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standard Preparation: Prepare serial dilutions of the stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Plasma Sample Preparation (Protein Precipitation): a. To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard (N-Acetyl Sulfadiazine, if quantifying the analyte). b. Vortex the mixture for 30 seconds to precipitate proteins. c. Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C. d. Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway (Metabolism of Sulfadiazine)
Caption: Metabolic pathway of Sulfadiazine to N-Acetyl Sulfadiazine.
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for routine bioanalytical applications in drug development and clinical research. The specified MRM transitions ensure selective and accurate detection of the deuterated internal standard.
Protocol for Spiking Biological Samples with N-Acetyl Sulfadiazine-d4
Application Notes
This document provides a detailed protocol for the accurate spiking of N-Acetyl Sulfadiazine-d4 as an internal standard (IS) in biological samples for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled (SIL) internal standard like this compound is a robust method for correcting analytical variability, including matrix effects and extraction inconsistencies, thereby enhancing the precision and accuracy of bioanalytical methods.[1][2]
This compound is the deuterated analog of N-Acetyl Sulfadiazine, a metabolite of the antibiotic sulfadiazine. As an internal standard, it is chemically almost identical to the analyte of interest, ensuring similar behavior during sample preparation and analysis.[1] This protocol is intended for researchers, scientists, and drug development professionals working on pharmacokinetic, toxicokinetic, and metabolism studies of sulfadiazine.
The methodologies outlined below are based on established principles of bioanalytical method development, including protein precipitation and liquid-liquid extraction, which are common techniques for preparing biological matrices such as plasma, serum, urine, and tissue homogenates.[3][4]
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for spiking.
Materials:
-
This compound
-
Methanol (LC-MS grade)
-
Deionized water
-
Calibrated analytical balance and pipettes
Procedure:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Vortex until fully dissolved. Store at -20°C.
-
Intermediate Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with methanol (e.g., 100 µL of primary stock solution in 900 µL of methanol).
-
Working Solution (1 µg/mL): Dilute the intermediate stock solution 1:100 with a 50:50 methanol/water mixture. The concentration of the working solution should be adjusted based on the expected concentration range of the analyte in the samples.
Spiking Protocol for Plasma or Serum Samples
Objective: To spike this compound into plasma or serum samples prior to extraction.
Materials:
-
Blank plasma/serum samples
-
This compound working solution
-
Acetonitrile (ACN) or other suitable organic solvent
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma or serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add a small, precise volume of the this compound working solution to the sample. A common approach is to add 5-10 µL of the working solution to achieve a final concentration that is in the mid-range of the calibration curve for the analyte.
-
Vortex the spiked sample for 30 seconds.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (300 µL) to the spiked sample to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Spiking Protocol for Urine Samples
Objective: To spike this compound into urine samples.
Procedure:
-
Thaw frozen urine samples at room temperature and vortex.
-
Centrifuge the samples to pellet any particulate matter.
-
In a clean tube, add 100 µL of the urine supernatant.
-
Spike with the this compound working solution as described for plasma.
-
Dilute the spiked urine sample with the mobile phase (e.g., 1:10) before injection into the LC-MS/MS system. For some applications, a direct injection after dilution may be possible.[5]
Data Presentation
The following table summarizes typical experimental parameters for the analysis of sulfonamides in biological matrices, which can be adapted for this compound.
| Parameter | Plasma/Serum | Urine | Tissue Homogenate |
| Sample Volume | 100 - 250 µL[3] | 100 µL | 1 g |
| IS Spiking Volume | 5 - 10 µL | 5 - 10 µL | 10 - 20 µL |
| Extraction Method | Protein Precipitation, Liquid-Liquid Extraction[3] | Dilution, Solid Phase Extraction | QuEChERS[4] |
| LC Column | C18 Reverse Phase | C18 Reverse Phase | C18 Reverse Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid[6] | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |
| Typical LOQ | 1 - 10 ng/mL[4] | 1 - 10 ng/mL | 1 - 10 ng/g[4] |
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and logical relationships in the spiking protocol.
Caption: Experimental workflow for spiking biological samples.
Caption: Logic of using an internal standard for quantification.
References
- 1. scispace.com [scispace.com]
- 2. texilajournal.com [texilajournal.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Chromatographic Separation of Sulfadiazine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Sulfadiazine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for separating Sulfadiazine and its metabolites?
A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most frequently employed technique for the separation of Sulfadiazine and its metabolites.[1][2][3] Ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is also widely used for its enhanced sensitivity and resolution, particularly for identifying and quantifying metabolites at low concentrations.[4][5][6]
Q2: What are the major metabolites of Sulfadiazine I should expect to see in my chromatogram?
A2: The primary metabolite of Sulfadiazine is N4-acetylsulfadiazine.[3][7] Another significant metabolite that may be observed is 4-hydroxysulfadiazine.[8] Depending on the biological matrix and experimental conditions, other minor metabolites might also be present.
Q3: What type of HPLC column is recommended for Sulfadiazine analysis?
A3: C18 columns are the most common and effective stationary phases for the separation of Sulfadiazine and its metabolites.[2][3][4][9][10] Column dimensions and particle sizes may vary, with typical columns being 250 mm x 4.6 mm with 5 µm particles for HPLC, and shorter columns with smaller particles (e.g., 100 mm x 2.1 mm, 1.7 µm) for UPLC to achieve faster analysis times.[2][4]
Q4: How does the mobile phase pH affect the separation of Sulfadiazine?
A4: Sulfadiazine is an amphoteric compound, meaning it has both acidic and basic properties.[1] Therefore, the pH of the mobile phase significantly influences its retention behavior. At a pH between 5.0 and 5.2, Sulfadiazine is uncharged, which can be optimal for retention on a reversed-phase column.[1] Adjusting the pH is a critical step in method development to achieve optimal separation from its metabolites and other matrix components. For instance, a study found that a pH of 5.5 provided maximum resolution for Sulfadiazine and Trimethoprim.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Sulfadiazine and its metabolites.
Problem 1: Poor Peak Resolution Between Sulfadiazine and its Metabolites
-
Possible Cause: Inadequate mobile phase composition or pH.
-
Solution:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase will increase retention times and may improve resolution.[11]
-
Optimize pH: Systematically evaluate the effect of mobile phase pH in the range of 3.5 to 6.5.[3] Small adjustments can significantly alter the selectivity between the parent drug and its metabolites.
-
Change Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. Different organic solvents can alter the selectivity of the separation.[9]
-
Utilize a Gradient: If isocratic elution does not provide sufficient resolution, a gradient elution program can be developed to effectively separate compounds with different polarities.[12]
-
Problem 2: Tailing Peaks for Sulfadiazine
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to free silanol groups on the silica support.
-
Solution:
-
Add a Mobile Phase Modifier: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.2%) can help to mask the active silanol sites and improve peak shape.[3]
-
Adjust pH: Operating at a lower pH can suppress the ionization of silanol groups, reducing peak tailing.
-
Use a Base-Deactivated Column: Employing an HPLC column that is specifically designed with low silanol activity can minimize tailing for basic compounds like Sulfadiazine.
-
Problem 3: Low Sensitivity or No Peaks Detected
-
Possible Cause: Issues with the sample preparation, injection volume, or detector settings.
-
Solution:
-
Optimize Sample Preparation: Ensure that the extraction method effectively recovers Sulfadiazine and its metabolites from the sample matrix. Solid-phase extraction (SPE) is a common and effective technique for cleaning up complex samples and concentrating the analytes.[1][13]
-
Increase Injection Volume: If the concentration of the analytes is low, increasing the injection volume may enhance the signal. However, be cautious of overloading the column, which can lead to peak distortion.[14]
-
Check Detector Wavelength: The optimal UV detection wavelength for Sulfadiazine is typically around 254 nm or 275 nm.[2][3][15] Ensure the detector is set to a wavelength where Sulfadiazine and its metabolites have strong absorbance. A photodiode array (PDA) detector can be used to determine the optimal wavelength for all compounds of interest.[3]
-
Consider a More Sensitive Detector: If sensitivity is a major issue, using a mass spectrometer (MS) as a detector will provide significantly lower detection limits.[5][6]
-
Problem 4: Drifting Retention Times
-
Possible Cause: Inadequate column equilibration, changes in mobile phase composition, or column degradation.
-
Solution:
-
Ensure Proper Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the mobile phase. This is particularly important for gradient methods.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Use a Guard Column: A guard column installed before the analytical column can help to protect it from contaminants in the sample, extending its lifetime and improving the reproducibility of retention times.[16]
-
Monitor Column Performance: Regularly check the performance of your column using a standard mixture. A significant shift in retention times or a decrease in efficiency may indicate that the column needs to be replaced.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Sulfadiazine
-
Instrumentation: HPLC with a PDA detector.[2]
-
Column: ACE C18 (250 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile:Water (70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 254 nm.[2]
-
Injection Volume: 10 µL.[9]
-
Column Temperature: 30°C.[9]
Protocol 2: UPLC Method for the Determination of Sulfadiazine and N-acetylsulfadiazine
-
Instrumentation: Waters ACQUITY UPLC with a UV detector.[4]
-
Column: ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).[4]
-
Mobile Phase: Acetonitrile and pure water with 0.1% formic acid (20:80 v/v).[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Detection Wavelength: 280 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 30°C.[4]
Data Presentation
Table 1: Example HPLC Methods for Sulfadiazine and Related Compounds
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Sulfadiazine | Silver Sulfadiazine | Sulfadiazine, Trimethoprim |
| Column | ACE C18 (250x4.6mm, 5µm)[2] | X-Select C18 (250x4.6mm, 5µm)[10] | C18 (250x4.6mm, 5µm)[3] |
| Mobile Phase | ACN:H2O (70:30)[2] | ACN:0.05M Phosphate Buffer pH 5.0 (35:65)[10] | H2O:ACN:TEA (838:160:2) pH 5.5[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[10] | 1.4 mL/min[3] |
| Detection | 254 nm[2] | 205 nm[10] | 254 nm[3] |
| Retention Time (Sulfadiazine) | Not specified | 3.3 min[10] | 4.8 min[7] |
Table 2: Example UPLC Method Parameters for Sulfadiazine and its Metabolite
| Parameter | UPLC Method |
| Analyte(s) | Sulfadiazine, N-acetylsulfadiazine[4] |
| Column | ACQUITY UPLC BEH C18 (100x2.1mm, 1.7µm)[4] |
| Mobile Phase | ACN:H2O with 0.1% Formic Acid (20:80)[4] |
| Flow Rate | 0.3 mL/min[4] |
| Detection | 280 nm[4] |
| Temperature | 30°C[4] |
Visualizations
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. ijpsr.com [ijpsr.com]
- 3. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Silver Sulfadiazine and Sodium Hyaluronate in the Presence of Methyl and Propyl Paraben in a Pharmaceutical Cream for Burns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 14. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 15. helixchrom.com [helixchrom.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Stability of N-Acetyl Sulfadiazine-d4 in different solvents and matrices
This technical support center provides guidance on the stability of N-Acetyl Sulfadiazine-d4 in various solvents and matrices, along with troubleshooting advice for experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid material?
For long-term storage, it is recommended to store the solid form of this compound at -20°C.
Q2: How should I store stock solutions of this compound?
The stability of this compound in solution is dependent on the solvent and storage temperature. For instance, solutions in DMSO are stable for up to 6 months at -80°C and for up to 1 month at -20°C. It is crucial to minimize freeze-thaw cycles.
Q3: Is this compound stable in biological matrices like plasma and urine?
While specific quantitative stability data for this compound in biological matrices is limited, studies on the non-deuterated form, N-Acetyl Sulfadiazine, and its parent compound, Sulfadiazine, provide valuable insights. Sulfadiazine has been shown to be stable in plasma during long-term storage at -18°C[1][2]. It is best practice to store processed biological samples at -80°C until analysis.
Q4: Can I use this compound as an internal standard in LC-MS/MS analysis?
Yes, deuterated compounds like this compound are ideal internal standards for LC-MS/MS assays due to their similar chemical and physical properties to the analyte, with a different mass-to-charge ratio.
Q5: Are there any known degradation pathways for N-Acetyl Sulfadiazine?
For the parent compound, sulfadiazine, degradation can occur through cleavage of the sulfonamide bond and SO₂ extrusion. While not specific to the deuterated form, these pathways are likely relevant.
Stability Data Summary
Disclaimer: The following tables summarize available stability data, primarily for the non-deuterated N-Acetyl Sulfadiazine and Sulfadiazine, which can be used as a proxy for the deuterated analog. Specific stability studies on this compound are not widely available in the reviewed literature.
Table 1: Stability of N-Acetyl Sulfadiazine and Sulfadiazine in Solutions
| Compound | Solvent/Formulation | Storage Temperature | Duration | Stability |
| Sulfadiazine | Simple Syrup Suspension | Room Temperature | 14 days | Stable[3] |
| Sulfadiazine | Simple Syrup Suspension | 5°C | < 30 days | Some variation in physical parameters observed[3] |
Table 2: Stability of Sulfadiazine in Biological Matrices
| Compound | Matrix | Storage Temperature | Duration | Stability |
| Sulfadiazine | Plasma | -18°C | Long-term | Stable[1][2] |
| Sulfadiazine & N-Acetyl Sulfadiazine | Serum | Freezer | 24 hours to 30 days | Stable for analysis[4][5] |
| Sulfadiazine & N-Acetyl Sulfadiazine | Serum | Refrigerator | > 24 hours | Not recommended[5] |
Experimental Protocols & Workflows
A general workflow for assessing the stability of this compound in a specific solvent or matrix is outlined below. This process is crucial for validating its use as an internal standard in quantitative bioanalysis.
Troubleshooting Guide for LC-MS/MS Analysis
Issue: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause:
-
Incompatible solvent between the sample and the mobile phase.
-
Column degradation or contamination.
-
Inappropriate pH of the mobile phase.
-
-
Troubleshooting Steps:
-
Ensure the sample is dissolved in a solvent similar to the initial mobile phase composition.
-
Flush the column with a strong solvent or replace it if necessary.
-
Optimize the mobile phase pH to ensure the analyte is in a single ionic state.
-
Issue: Inconsistent or Low Analyte Response
-
Possible Cause:
-
Degradation of this compound in the stock solution or prepared samples.
-
Matrix effects (ion suppression or enhancement).
-
Issues with the LC-MS/MS system (e.g., dirty ion source, detector fatigue).
-
-
Troubleshooting Steps:
-
Prepare fresh stock solutions and samples.
-
Evaluate matrix effects by comparing the response in the matrix to that in a clean solvent. Consider using a different sample preparation technique (e.g., solid-phase extraction) to remove interfering components.[6]
-
Perform routine maintenance on the LC-MS/MS system, including cleaning the ion source.
-
Issue: Carryover of the Analyte
-
Possible Cause:
-
Adsorption of the analyte onto surfaces in the injection port, tubing, or column.
-
High concentration of the injected sample.
-
-
Troubleshooting Steps:
-
Optimize the needle wash procedure with a strong, appropriate solvent.
-
Inject blank samples after high-concentration samples to assess and mitigate carryover.
-
If carryover persists, consider reducing the concentration of the injected samples.
-
References
- 1. directivepublications.org [directivepublications.org]
- 2. Sulfadiazine plasma concentrations in women with pregnancy-acquired compared to ocular toxoplasmosis under pyrimethamine and sulfadiazine therapy: a case–control study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of extemporaneous sulfadiazine oral suspensions from commercially available tablets for treatment of congenital toxoplasmosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. biomedres.us [biomedres.us]
- 6. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
Common sources of contamination in N-Acetyl Sulfadiazine-d4 analysis
Welcome to the technical support center for the analysis of N-Acetyl Sulfadiazine-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common sources of contamination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is a deuterated form of N-Acetyl Sulfadiazine, a metabolite of the antibiotic sulfadiazine. The 'd4' indicates that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopically labeled compound is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). Its chemical and physical properties are nearly identical to the non-deuterated (endogenous) N-Acetyl Sulfadiazine, but it has a different mass. This allows it to be distinguished by the mass spectrometer, helping to correct for variations in sample preparation, chromatography, and ionization, thereby improving the accuracy and precision of the analytical method.[1][2][3]
Q2: What are the most common sources of contamination in this compound analysis?
Common sources of contamination can be broadly categorized as:
-
Cross-contamination: Introduction of the non-deuterated N-Acetyl Sulfadiazine or other sulfonamides into the sample.
-
Isotopic Impurities: Presence of incompletely deuterated N-Acetyl Sulfadiazine (e.g., d1, d2, d3) in the internal standard.
-
Matrix Effects: Interference from endogenous or exogenous compounds present in the biological sample (e.g., plasma, urine).
-
Leachables and Extractables: Contaminants originating from laboratory consumables such as plastic tubes, pipette tips, and solvent bottles.
-
Solvent and Reagent Impurities: Contaminants present in the solvents and reagents used for sample preparation and analysis.
Q3: How can I assess the isotopic purity of my this compound internal standard?
The isotopic purity of a deuterated internal standard can be evaluated using high-resolution mass spectrometry (HR-MS).[4] By analyzing a concentrated solution of the this compound standard, you can observe the isotopic distribution of the molecular ion. The relative abundance of the ion corresponding to the fully deuterated compound (d4) compared to the less-deuterated variants (d0 to d3) will indicate the isotopic purity. For quantitative analysis, it is recommended to use an internal standard with an isotopic purity of at least 98%.[3]
Troubleshooting Guides
Issue 1: High background signal or unexpected peaks in blank samples.
This issue often points to contamination from external sources.
| Potential Cause | Troubleshooting Steps |
| Contaminated Solvents/Reagents | 1. Prepare fresh mobile phases and extraction solvents using high-purity, LC-MS grade reagents. 2. Analyze a solvent blank (injecting only the final solvent used to reconstitute the sample) to check for contamination. 3. If peaks are observed, test each solvent and reagent individually to identify the source. |
| Leachables from Consumables | 1. Pre-rinse all plasticware (e.g., centrifuge tubes, pipette tips) with the extraction solvent. 2. If contamination persists, consider using glassware or certified low-binding plasticware. 3. Extract a blank sample using the same consumables to identify any leached compounds. Common leachables include plasticizers like phthalates and adipates. |
| Carryover from Previous Injections | 1. Inject a series of blank samples after a high-concentration sample to assess carryover. 2. Optimize the autosampler wash procedure by using a stronger wash solvent or increasing the wash volume and duration. 3. If necessary, perform a system flush with a strong solvent mixture. |
Issue 2: Inaccurate quantification - results are unexpectedly high or low.
This can be caused by cross-contamination, isotopic impurities, or matrix effects.
| Potential Cause | Troubleshooting Steps |
| Cross-contamination with non-deuterated analyte | 1. Ensure separate storage and handling of the deuterated internal standard and the non-deuterated analyte stock solutions. 2. Use dedicated glassware and pipettes for each solution. 3. Review sample preparation procedures to identify any potential for cross-contamination between samples or from calibration standards. |
| Isotopic Impurities in the Internal Standard | 1. Assess the isotopic purity of the this compound standard using HR-MS. 2. If significant levels of the non-deuterated (d0) form are present, it will contribute to the analyte signal, leading to artificially high results. In such cases, a new, higher-purity standard should be used. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Evaluate matrix effects by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. 2. To mitigate matrix effects, improve the sample clean-up procedure (e.g., use solid-phase extraction instead of protein precipitation). 3. Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.[5] |
Issue 3: Poor peak shape or shifting retention times for this compound.
Chromatographic issues can affect the reliability of integration and quantification.
| Potential Cause | Troubleshooting Steps |
| Column Degradation | 1. Check the column performance by injecting a standard mixture. 2. If peak shape is poor for all analytes, the column may need to be replaced or washed according to the manufacturer's instructions. |
| Inappropriate Mobile Phase | 1. Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. 2. Filter and degas the mobile phase to prevent air bubbles and particulate matter from affecting the system. |
| Isotope Effect | In some cases, deuterated standards can have slightly different retention times than their non-deuterated counterparts due to the kinetic isotope effect. This is more pronounced with a higher degree of deuteration. Ensure the integration window is appropriate to capture the entire peak for both the analyte and the internal standard.[6][7] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of N-Acetyl Sulfadiazine in Human Plasma
This protocol is adapted from methods for similar sulfonamide compounds and serves as a starting point for method development.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (example):
-
N-Acetyl Sulfadiazine: Precursor ion > Product ion (to be determined empirically)
-
This compound: Precursor ion > Product ion (to be determined empirically)
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the quantitative analysis of this compound in a plasma matrix.
Troubleshooting Logic for Contamination Issues
Caption: A logical flowchart to diagnose the source of background contamination in this compound analysis.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. hilarispublisher.com [hilarispublisher.com]
Troubleshooting poor recovery of N-Acetyl Sulfadiazine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the poor recovery of N-Acetyl Sulfadiazine-d4 during experimental analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the recovery of my this compound internal standard consistently low?
Low recovery of this compound can stem from several factors throughout the analytical workflow, from sample preparation to LC-MS/MS analysis. The most common culprits are inefficient extraction from the sample matrix, degradation of the analyte, or significant matrix effects suppressing the instrument signal.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Sample Preparation: The extraction method may not be suitable for the physicochemical properties of this compound or the specific biological matrix being used.
-
Action: Review and optimize your sample preparation protocol. Consider the following:
-
Protein Precipitation (PPT): This is a simple and common method. If you are using PPT with a solvent like acetonitrile, ensure the ratio of solvent to sample is sufficient to precipitate the majority of proteins (typically 3:1 or 4:1).
-
Liquid-Liquid Extraction (LLE): The choice of extraction solvent and the pH of the aqueous phase are critical. Sulfonamides are weak acids, so adjusting the pH of the sample to below their pKa (the pKa of the parent sulfadiazine is around 6.5) will make them more neutral and enhance their partitioning into an organic solvent.
-
Solid-Phase Extraction (SPE): Ensure you are using the correct sorbent type (e.g., mixed-mode cation exchange or polymeric reversed-phase) and that the wash and elution steps are optimized. Incomplete elution from the SPE cartridge is a common cause of low recovery.
-
-
-
Analyte Degradation: this compound may be unstable under certain conditions.
-
Action:
-
Evaluate the stability of your stock and working solutions.
-
Assess the stability of the analyte in the biological matrix at various temperatures (bench-top, auto-sampler).
-
Avoid prolonged exposure to light or extreme pH conditions during sample preparation.
-
-
-
Significant Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.[1][2]
-
Action:
-
Improve sample clean-up to remove interfering matrix components. SPE is generally more effective at this than protein precipitation.
-
Optimize the chromatographic separation to resolve this compound from the interfering peaks.
-
If ion suppression is still observed, you may need to dilute the sample extract further, although this can impact sensitivity.
-
-
Q2: I'm observing high variability in the signal of this compound across my samples. What could be the cause?
High variability in the internal standard signal can compromise the precision and accuracy of your quantitative results. This issue is often linked to inconsistent sample preparation or differential matrix effects between samples.
Potential Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation: Manual extraction procedures can introduce variability.
-
Action:
-
Ensure precise and consistent pipetting of the sample, internal standard, and extraction solvents.
-
Standardize vortexing and centrifugation times and speeds for all samples.
-
If using SPE, ensure a consistent flow rate during loading, washing, and elution.
-
-
-
Differential Matrix Effects: The composition of the biological matrix can vary between different samples or subjects, leading to varying degrees of ion suppression or enhancement.
-
Action:
-
A deuterated internal standard like this compound is designed to co-elute with the analyte and experience the same matrix effects, thus correcting for this variability. However, if there is a slight chromatographic separation between the analyte and the internal standard, this correction may not be perfect.
-
Optimize your chromatography to ensure the analyte and internal standard peaks are as co-eluting as possible.
-
Employ a more rigorous sample clean-up method, such as a more selective SPE protocol, to minimize the impact of matrix variability.
-
-
-
Issues with the LC-MS/MS System:
-
Action:
-
Check for any leaks in the LC system that could cause fluctuations in the mobile phase composition.
-
Ensure the autosampler is functioning correctly and injecting consistent volumes.
-
Clean the mass spectrometer ion source, as a dirty source can lead to erratic signal intensity.
-
-
Data Presentation: Comparison of Extraction Methods for Sulfonamides
The following table summarizes recovery data for sulfonamides from various biological matrices using different sample preparation techniques. This can help in selecting an appropriate starting point for method development for this compound.
| Analyte(s) | Matrix | Sample Preparation Method | Key Parameters | Recovery (%) | Reference |
| Sulfadiazine, N-acetylsulfadiazine | Plasma | Protein Precipitation | Acetonitrile | Not specified, but used for analysis | [3] |
| Sulfadiazine, N-acetylsulfadiazine | Urine | Dilution (100 times) | Aqueous citrate buffer | Not specified, but used for analysis | [3] |
| Sulfadiazine and other sulfonamides | Blood | Matrix Solid-Phase Dispersion | Diatomaceous earth as dispersant, acetone elution | > 87.5 | [4] |
| Sulfadiazine and other sulfonamides | Blood | Acetonitrile-salt aqueous two-phase extraction | Acetonitrile and K2HPO4 | 85.5 - 110.9 | [5] |
| Sulfadiazine, N-acetylsulfadiazine | Fish Muscle + Skin | Pressurized Liquid Extraction followed by SPE | Water extraction, Abselut Nexus SPE cartridges | > 92.0 | [6] |
| Sulfadiazine and other sulfonamides | Bovine Liver | QuEChERS | Acetonitrile extraction with salt partitioning | 73.8 - 85.9 | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation for Plasma Samples
This protocol is a general procedure for the extraction of sulfonamides from plasma and can be adapted for this compound.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction for Urine Samples
This protocol provides a more thorough clean-up for complex matrices like urine.
-
To 500 µL of urine sample, add 20 µL of this compound working solution.
-
Vortex to mix.
-
Pre-condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for poor recovery of this compound.
Caption: Compensation of matrix effects using a deuterated internal standard.
References
- 1. Extraction of acidic drugs from water and plasma: study of recovery with five different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of pH on the solubility of sulphonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression for N-Acetyl Sulfadiazine-d4
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression effects when using N-Acetyl Sulfadiazine-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why is my this compound signal intensity low or inconsistent?
Answer:
Low or inconsistent signal intensity for your internal standard, this compound, is a common indicator of ion suppression. This phenomenon occurs when other molecules in the sample (the matrix) interfere with the ionization of your analyte and internal standard in the mass spectrometer's ion source. Here are the primary causes and steps to troubleshoot this issue:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from your sample matrix are the most frequent culprits of ion suppression.[1][2][3][4] These can include phospholipids, salts, proteins, and formulation agents.[5]
-
Troubleshooting:
-
Evaluate Your Sample Preparation: The cleaner your sample, the lower the matrix effect. Consider if your current sample preparation method is sufficient. For complex matrices like plasma or tissue, protein precipitation alone may not be enough to remove all interfering components.[5]
-
Optimize Chromatographic Separation: Ensure that this compound and the analyte of interest are chromatographically separated from the bulk of the matrix components. Even small adjustments to the gradient or mobile phase composition can shift the elution of interfering compounds away from your internal standard.
-
Perform a Post-Column Infusion Experiment: This will help you identify the specific retention time windows where ion suppression is most severe. You can then adjust your chromatography to move the elution of this compound to a cleaner region of the chromatogram.[6][7]
-
-
-
Mobile Phase Composition: Certain mobile phase additives can suppress ionization.
-
Troubleshooting:
-
Avoid Strong Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) are known to cause significant signal suppression in electrospray ionization (ESI).[8][9]
-
Use Volatile Buffers: Opt for volatile buffers like ammonium formate or ammonium acetate at low concentrations (typically 5-20 mM) to maintain chromatographic performance without severely impacting ionization efficiency.[9]
-
Optimize Organic Modifier: The type and percentage of the organic solvent (e.g., acetonitrile, methanol) can influence ionization efficiency. Experiment with different organic modifiers and gradient profiles.
-
-
-
Ion Source Conditions: The settings of your mass spectrometer's ion source can impact the severity of ion suppression.
-
Troubleshooting:
-
Optimize Source Parameters: Systematically optimize parameters such as gas temperatures, gas flows, and capillary voltage to find the conditions that provide the best signal for this compound in the presence of the sample matrix.[6]
-
Consider a Different Ionization Technique: If using ESI, atmospheric pressure chemical ionization (APCI) is often less susceptible to ion suppression.[8] If your analyte is amenable to APCI, this could be a viable alternative.
-
-
Question: My analyte signal is suppressed, but my this compound signal looks fine. What should I do?
Answer:
Even though this compound is a stable isotope-labeled internal standard and is expected to co-elute and experience similar ion suppression as the analyte, differential matrix effects can still occur.
-
Investigate Chromatographic Co-elution: It's possible that a specific matrix component is co-eluting precisely with your analyte but not with the internal standard, or vice versa.
-
Troubleshooting:
-
Review Chromatograms: Carefully examine the chromatograms of the analyte and this compound. Even a slight difference in retention time can expose them to different co-eluting matrix components.
-
Adjust Chromatography: Modify your chromatographic method to ensure the analyte and internal standard co-elute as closely as possible. This may involve adjusting the mobile phase composition, gradient, or even trying a different column chemistry.
-
-
-
Evaluate Matrix Effects from Different Lots: The composition of biological matrices can vary between different lots or sources, leading to variable ion suppression.
-
Troubleshooting:
-
Test Multiple Matrix Lots: During method development and validation, it is crucial to evaluate matrix effects using at least six different lots of the biological matrix.[10] This will help you understand the variability of ion suppression and ensure the robustness of your method.
-
-
Frequently Asked Questions (FAQs)
What is ion suppression?
Ion suppression is a type of matrix effect that occurs in mass spectrometry when the ionization efficiency of a target analyte is reduced due to the presence of other co-eluting compounds in the sample.[1][2][3][4] These interfering compounds can compete for the available charge in the ion source or alter the physical properties of the droplets, hindering the formation of gas-phase ions of the analyte.[5] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of an analytical method.[8]
How does this compound help in minimizing ion suppression effects?
This compound is a stable isotope-labeled internal standard (SIL-IS). The ideal internal standard co-elutes with the analyte of interest and has a very similar chemical structure and ionization efficiency. Because of these similarities, the SIL-IS experiences the same degree of ion suppression as the analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1]
What are the most common sources of ion suppression?
Common sources of ion suppression include:
-
Endogenous matrix components: These are substances naturally present in the biological sample, such as phospholipids, proteins, salts, and endogenous metabolites.[5]
-
Exogenous compounds: These are substances introduced during sample collection, storage, or preparation, including anticoagulants, formulation excipients, and plasticizers from collection tubes.[5]
-
Mobile phase additives: Non-volatile buffers and strong ion-pairing agents can significantly suppress the ionization of the analyte.[8][9]
Which sample preparation technique is best for reducing ion suppression?
The choice of sample preparation technique depends on the complexity of the matrix and the physicochemical properties of the analyte. Here is a general comparison:
| Sample Preparation Technique | Effectiveness in Reducing Ion Suppression | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Low to Moderate | Simple, fast, and inexpensive. | Non-selective, often leaves behind significant matrix components like phospholipids.[5] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Good for removing highly polar or non-polar interferences. | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | High | Highly selective, provides the cleanest extracts, significantly reducing matrix effects.[1][4] | More complex, time-consuming, and expensive to develop and perform. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
This experiment helps to qualitatively identify regions in the chromatogram where ion suppression occurs.[6][7]
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path between the analytical column and the mass spectrometer ion source using a T-fitting.
-
Equilibrate the system: Allow the infused standard to enter the mass spectrometer until a stable baseline signal is achieved.
-
Inject a blank matrix extract: Inject a sample of the extracted blank matrix (a sample prepared using the same procedure as your study samples but without the analyte or internal standard).
-
Monitor the signal: Any dip or decrease in the stable baseline signal of the infused this compound indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that cause suppression.
Protocol 2: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
This method provides a quantitative measure of the extent of ion suppression or enhancement.[10]
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the mobile phase at a known concentration.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step, spike the extracts with this compound to the same concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Spike this compound into at least six different lots of blank biological matrix before starting the extraction procedure.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the Recovery (RE):
-
RE (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): This is calculated when assessing the matrix effect on the analyte using the internal standard.
-
IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of this compound)
-
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: A workflow for troubleshooting ion suppression issues.
Caption: A decision tree to guide sample preparation selection.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. eijppr.com [eijppr.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing isotopic exchange issues with N-Acetyl Sulfadiazine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl Sulfadiazine-d4. The following information addresses common issues related to isotopic exchange and stability, offering solutions to ensure data accuracy and reproducibility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used?
This compound is the deuterated analog of N-Acetyl Sulfadiazine, a metabolite of the antibiotic sulfadiazine. It is primarily used as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The inclusion of deuterium atoms increases its mass, allowing it to be distinguished from the unlabeled analyte while exhibiting similar chemical and chromatographic behavior.
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, also known as back-exchange, is the unintended replacement of deuterium atoms on a labeled compound with protons (hydrogen atoms) from the surrounding solvent or matrix. This can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[1][2] The stability of the deuterium label is crucial for the reliability of the analytical method.
Q3: Which protons on this compound are most susceptible to exchange?
The deuterium atoms on the phenyl ring of this compound are susceptible to exchange under certain conditions. Protons attached to heteroatoms (like nitrogen or oxygen) are generally more readily exchangeable, but the deuterium atoms in this compound are typically on the benzene ring. However, exposure to acidic or basic conditions can facilitate the exchange of these less labile protons.
Q4: How can I minimize isotopic exchange during sample preparation and analysis?
To minimize isotopic exchange, it is crucial to control the pH of your solutions. It is generally recommended to avoid strongly acidic or basic conditions during storage and sample preparation.[2] Additionally, minimizing the time samples are in solution before analysis can reduce the opportunity for back-exchange to occur.
Troubleshooting Guide
Issue 1: Inaccurate or inconsistent quantification results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isotopic Exchange (Back-Exchange) | 1. Assess Solvent Conditions: Analyze a fresh solution of this compound in your sample diluent. Look for the appearance of the unlabeled N-Acetyl Sulfadiazine peak. 2. pH Control: Ensure the pH of your mobile phase and sample solutions is near neutral. Avoid extreme pH values. 3. Temperature Control: Keep samples cool (e.g., in a refrigerated autosampler) to slow down any potential exchange reactions. | Reduced variability in quantification and a stable internal standard signal. |
| Analyte-Internal Standard Response Differences | 1. Matrix Effects Evaluation: Prepare calibration curves in both neat solvent and a representative matrix. Significant differences in slope may indicate matrix effects. 2. Chromatographic Co-elution: Verify that the analyte and internal standard peaks co-elute perfectly. A slight shift in retention time can lead to differential ionization suppression or enhancement.[3][4] | Improved accuracy and precision of the assay. |
Issue 2: Drifting or decreasing internal standard signal over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound | 1. Solution Stability Study: Prepare a fresh stock solution and analyze it at regular intervals (e.g., 0, 4, 8, 24 hours) while stored under the same conditions as your samples. 2. Storage Conditions: Store stock solutions in a freezer (-20°C or below) in an appropriate solvent (e.g., methanol or acetonitrile). Avoid repeated freeze-thaw cycles. | A stable internal standard response over the course of an analytical run. |
| Adsorption to Vials or Tubing | 1. Vial and Tubing Material: Test different types of autosampler vials (e.g., polypropylene vs. glass) and ensure the LC system tubing is inert. | Consistent internal standard peak areas across the analytical batch. |
Experimental Protocols
Protocol 1: Assessment of this compound Isotopic Stability
Objective: To determine the stability of the deuterium label on this compound under various solvent and pH conditions.
Methodology:
-
Prepare Stock Solutions: Dissolve this compound in a non-protic solvent like acetonitrile to a concentration of 1 mg/mL.
-
Prepare Test Solutions: Dilute the stock solution to a working concentration (e.g., 1 µg/mL) in a series of different solvents and buffers:
-
50:50 Acetonitrile:Water (neutral pH)
-
Mobile Phase A (e.g., 0.1% Formic Acid in Water, acidic pH)
-
Mobile Phase B (e.g., 0.1% Ammonium Hydroxide in Water, basic pH)
-
A representative blank matrix (e.g., plasma, urine) extract.
-
-
Incubation: Aliquot the test solutions and incubate them at different temperatures (e.g., room temperature and 37°C) for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
LC-MS/MS Analysis: Analyze the samples at each time point. Monitor the mass transitions for both this compound and its unlabeled counterpart, N-Acetyl Sulfadiazine.
-
Data Analysis: Calculate the percentage of back-exchange at each time point by comparing the peak area of the unlabeled analyte to the sum of the peak areas of the labeled and unlabeled species.
Visualizations
Caption: Troubleshooting workflow for issues with this compound.
References
Technical Support Center: N-Acetyl Sulfadiazine-d4 Purity Assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of N-Acetyl Sulfadiazine-d4. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a deuterated stable isotope-labeled form of N-Acetyl Sulfadiazine, which is the major metabolite of the antibiotic Sulfadiazine.[1] Labeled compounds like this are crucial as internal standards in quantitative bioanalytical studies using mass spectrometry, such as pharmacokinetics research.[2] The purity of the labeled standard is critical to ensure the accuracy and reliability of these analytical methods.
Q2: What are the common impurities found in this compound?
Common impurities can include the unlabeled N-Acetyl Sulfadiazine, the parent drug Sulfadiazine-d4, and other related substances from the synthesis of Sulfadiazine. These are often designated as Sulfadiazine Impurities A, B, C, D, and E.[3][4]
Q3: Which analytical techniques are most suitable for assessing the purity of this compound?
The most common and effective techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5][6][7][8]
Q4: What are the typical purity specifications for this compound?
While specific acceptance criteria can vary by supplier and application, a typical purity for a reference standard is expected to be high, often ≥95%. For instance, some commercial sources indicate a purity of not less than 90% by HPLC.[7][9] A certificate of analysis for a related deuterated compound, N-Acetylsulfamerazine-d4, showed an HPLC purity of 96.16% and an isotopic purity of >95%.[9]
Analytical Methods and Experimental Protocols
A comprehensive assessment of this compound purity involves a combination of chromatographic and spectroscopic techniques to identify and quantify potential impurities.
Purity Assessment Workflow
Caption: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a primary method for determining the percentage purity and separating the main component from its organic impurities.
Experimental Protocol:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.05 M phosphate buffer (pH 5.0) with 0.05% triethylamine (e.g., 35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. |
Expected Results:
The chromatogram should show a major peak for this compound and smaller peaks for any impurities. The retention time for the non-deuterated analog, N-Acetyl Sulfadiazine (also known as Sulfadiazine Impurity E), has been reported to be around 18.4 minutes under similar conditions.[3] The deuterated compound may have a slightly shorter retention time.
| Compound | Expected Retention Time (min) |
| Sulfadiazine Impurity A | ~2.0 |
| Sulfadiazine Impurity B | ~2.3 |
| Sulfadiazine Impurity D | ~3.9 |
| Sulfadiazine | ~8.5 |
| This compound | ~18.0 (Estimated) |
| N-Acetyl Sulfadiazine (Impurity E) | ~18.4 |
Note: These are estimated retention times based on published data for sulfadiazine and its impurities; actual retention times will vary depending on the specific HPLC system and conditions.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for confirming the identity of this compound and its impurities, as well as for assessing its isotopic purity.
Experimental Protocol:
| Parameter | Recommended Condition |
| LC System | UPLC/HPLC system as described above. |
| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF). |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Monitoring | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. |
| Sample Preparation | Dilute the sample to an appropriate concentration (e.g., 1 µg/mL) in the mobile phase. |
Expected Mass Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 301.1 (M+H)+ | To be determined experimentally |
| N-Acetyl Sulfadiazine | 293.1 (M+H)+ | 198.0, 134.1 |
| Sulfadiazine-d4 | 259.1 (M+H)+ | To be determined experimentally |
| Sulfadiazine | 251.1 (M+H)+ | 156.0, 92.1 |
Quantitative NMR (qNMR)
qNMR is an absolute quantification method that can determine the purity of this compound without the need for a specific reference standard of the analyte itself.[5][6][10]
Experimental Protocol:
| Parameter | Recommended Condition |
| Spectrometer | 400 MHz or higher NMR spectrometer. |
| Solvent | Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6). |
| Internal Standard | A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). |
| Sample Preparation | Accurately weigh the this compound sample and the internal standard into the same vial and dissolve in the deuterated solvent. |
| Acquisition | Use a pulse program with a long relaxation delay (D1) to ensure full relaxation of all protons. |
Data Analysis:
The purity is calculated by comparing the integral of a specific proton signal of this compound with the integral of a known proton signal from the internal standard, taking into account the number of protons, molecular weights, and weighed masses of both compounds.
Troubleshooting Guides
HPLC-UV Troubleshooting
Caption: Troubleshooting guide for common HPLC issues encountered during analysis.
| Issue | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the column stationary phase. | Add a competing agent like triethylamine to the mobile phase; ensure mobile phase pH is appropriate. |
| Column overload. | Reduce the concentration of the injected sample. | |
| Retention Time Drift | Change in mobile phase composition due to evaporation. | Prepare fresh mobile phase daily and keep solvent bottles capped. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Baseline Noise | Air bubbles in the pump or detector. | Degas the mobile phase using sonication or an inline degasser. |
| Contaminated mobile phase or column. | Use high-purity solvents and flush the column with a strong solvent. | |
| Split Peaks | Partially blocked column frit. | Backflush the column or replace it if the problem persists. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase composition. |
LC-MS/MS Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Signal Intensity | Ion suppression from the sample matrix or mobile phase additives. | Optimize sample preparation to remove interfering matrix components. Use a lower concentration of non-volatile buffer salts. |
| Poor ionization efficiency. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). | |
| Inconsistent Isotopic Ratio | Co-eluting isobaric interference. | Improve chromatographic separation to resolve the interference. |
| High background noise. | Clean the ion source and mass spectrometer inlet. | |
| No Signal for Deuterated Compound | Incorrect precursor/product ion masses in the method. | Verify the correct m/z values for this compound. |
| In-source fragmentation. | Optimize source conditions to minimize fragmentation. |
References
- 1. scbt.com [scbt.com]
- 2. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP 8.0 monograph: impurity determination of sulfadiazine using a polar-embedded HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. CN108845065B - HPLC method for determining related substances in sulfadiazine suspension - Google Patents [patents.google.com]
- 5. emerypharma.com [emerypharma.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. clearsynth.com [clearsynth.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. lgcstandards.com [lgcstandards.com]
- 10. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Validation & Comparative
A Comparative Guide to the Method Validation of Sulfadiazine Analysis Using N-Acetyl Sulfadiazine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of method validation parameters for the quantitative analysis of sulfadiazine in biological matrices, utilizing N-Acetyl Sulfadiazine-d4 as an internal standard. The methodologies and data presented are synthesized from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, offering a benchmark for researchers and drug development professionals. The validation parameters discussed adhere to the principles outlined in regulatory guidelines such as those from the FDA and EMA.[1][2][3][4][5]
Experimental Protocols
A robust and reliable bioanalytical method is fundamental for accurate pharmacokinetic and toxicokinetic studies. The following sections detail a typical experimental protocol for the analysis of sulfadiazine using this compound.
Sample Preparation
The goal of sample preparation is to extract sulfadiazine and the internal standard from the biological matrix, removing potential interferences. A common and effective technique is protein precipitation followed by solid-phase extraction (SPE).[6]
-
Protein Precipitation: To a 200 µL aliquot of the biological sample (e.g., serum, plasma), add 190 µL of a precipitating agent like phosphoric acid.[6]
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard (IS) working solution.
-
Vortexing and Centrifugation: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the resulting supernatant onto an SPE cartridge.
-
Washing: Wash the SPE cartridge to remove any remaining interferences.
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate solvent, such as 60% (v/v) acetonitrile.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of sulfadiazine and this compound are typically achieved using a reversed-phase high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.
-
Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for separation.[7][8]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is often employed.[9][10][11]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The transitions monitored would be specific for sulfadiazine and this compound.
Method Validation Parameters: A Comparative Summary
The following tables summarize the key performance characteristics of a validated LC-MS/MS method for sulfadiazine analysis. These parameters are essential to ensure the reliability, accuracy, and precision of the analytical method.
| Parameter | Typical Acceptance Criteria (FDA/EMA) | Representative Performance Data |
| Linearity (R²) | R² ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20% | 0.01 - 0.2 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy and precision within ±15% | 50 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12.0% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12.0% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 86.1% to 109.0% |
| Recovery (%) | Consistent, precise, and reproducible | 73.58% - 115.21% |
| Matrix Effect | Internal standard normalized matrix factor within acceptable limits | No significant matrix effect observed |
| Stability | Analyte stable under various storage and handling conditions | Stable under all investigated conditions |
Table 1: Summary of Method Validation Parameters and Representative Performance Data.[6][9][10]
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow of the method validation process for sulfadiazine analysis.
Method Validation Workflow Diagram
Conclusion
The use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS provides a highly selective and sensitive method for the quantification of sulfadiazine in biological matrices.[12] The validation data presented in this guide demonstrates that the method is accurate, precise, and reliable, meeting the stringent requirements of regulatory agencies. This guide serves as a valuable resource for researchers and scientists involved in the development and validation of bioanalytical methods for sulfonamide antibiotics.
References
- 1. elearning.unite.it [elearning.unite.it]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journalofchemistry.org [journalofchemistry.org]
- 12. caymanchem.com [caymanchem.com]
A Comparative Guide to N-Acetyl Sulfadiazine-d4 and 13C-Labeled Internal Standards in Bioanalysis
In the precise world of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount for accurate quantification using techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a detailed comparison between two common types of stable isotope-labeled internal standards: deuterium-labeled compounds, such as N-Acetyl Sulfadiazine-d4, and carbon-13-labeled compounds.
Introduction to Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS analysis.[1] They are analogs of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] The key advantage of SIL internal standards is their chemical near-identity to the analyte, which allows them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.[3][4] For optimal results, the internal standard should be added to the sample as early as possible in the analytical workflow.[4]
This compound: The Deuterium-Labeled Standard
This compound is a deuterated form of N-Acetyl Sulfadiazine, a metabolite of the sulfonamide antibiotic sulfadiazine. Deuterium labeling is a common and often cost-effective method for synthesizing SIL internal standards.[2][5] However, the use of deuterium-labeled standards is not without its potential drawbacks.
Potential Issues with Deuterium Labeling:
-
Isotope Effect: The mass difference between hydrogen and deuterium can sometimes lead to a chromatographic separation between the analyte and the deuterated internal standard, known as the deuterium isotope effect.[3][6] This can be problematic if the two compounds experience different degrees of ion suppression from the sample matrix, potentially compromising the accuracy of the results.[3][7]
-
Metabolic and Chemical Instability: Deuterium atoms, particularly those at exchangeable positions (e.g., on hydroxyl or amine groups), can sometimes be lost and replaced with hydrogen from the surrounding solution.[2][7] Careful selection of the labeling position is crucial to minimize this risk.[2]
-
Changes in Fragmentation: The presence of deuterium can sometimes alter the fragmentation pattern of the molecule in the mass spectrometer, which needs to be considered during method development.[2]
13C-Labeled Internal Standards: The Superior Alternative
Internal standards labeled with carbon-13 are often considered a more robust, albeit typically more expensive, alternative to their deuterated counterparts.[8]
Advantages of ¹³C-Labeling:
-
Chemical and Metabolic Stability: The ¹³C-label is chemically stable and not prone to exchange, ensuring the integrity of the internal standard throughout the analytical process.[4]
-
Co-elution: ¹³C-labeled standards almost perfectly co-elute with the unlabeled analyte, as the relative mass difference is smaller and does not significantly impact the physicochemical properties of the molecule.[9] This ensures that both the analyte and the internal standard are subjected to the same matrix effects, leading to more accurate correction.
-
No Isotope Effect on Ionization: ¹³C labeling does not typically alter the ionization efficiency of the molecule.
Data Presentation: A Comparative Summary
| Feature | This compound (Deuterium-Labeled) | 13C-Labeled N-Acetyl Sulfadiazine |
| Co-elution with Analyte | Generally co-elutes, but potential for slight retention time shifts exists.[3][4] | Excellent co-elution with the unlabeled analyte.[9] |
| Compensation for Matrix Effects | Generally good, but can be compromised if chromatographic separation occurs.[3][6] | Excellent, due to near-perfect co-elution.[10] |
| Isotopic Stability | Can be susceptible to back-exchange depending on the position of the label.[2][4] | Highly stable, with no risk of isotopic exchange.[4] |
| Cost-Effectiveness | Generally less expensive to synthesize.[2][5] | Typically more expensive and time-consuming to produce.[8] |
| Availability | Deuterated standards are more commonly available.[2] | May require custom synthesis. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of sulfadiazine and its metabolite, N-acetyl sulfadiazine, in a biological matrix (e.g., plasma) using LC-MS/MS with a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or a ¹³C-labeled version).
-
Vortex briefly to mix.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of sulfadiazine and its metabolites.[11][12]
-
Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol is typical.[11][13]
-
Flow Rate: A flow rate in the range of 0.2-0.7 mL/min is common.[11]
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Mandatory Visualizations
Caption: A typical bioanalytical workflow for the quantification of N-Acetyl Sulfadiazine.
References
- 1. scispace.com [scispace.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. waters.com [waters.com]
- 4. ukisotope.com [ukisotope.com]
- 5. doaj.org [doaj.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. foodriskmanagement.com [foodriskmanagement.com]
- 10. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods: A Comparative Guide Featuring N-Acetyl Sulfadiazine-d4
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of analytical methods for the quantification of sulfonamides, with a special focus on the use of N-Acetyl Sulfadiazine-d4 as an internal standard. Through a detailed examination of experimental data and protocols, this document aims to equip researchers with the necessary information to make informed decisions when selecting an internal standard for their analytical needs.
Performance Comparison of Internal Standards
The choice of an internal standard is critical for the accuracy and precision of a bioanalytical method. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variations. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard due to their near-identical physicochemical properties to the analyte.
Below is a comparative summary of the performance of analytical methods for sulfadiazine and its metabolites using a deuterated internal standard (Sulfadiazine-d4, as a proxy for this compound) versus non-deuterated internal standards like sulfamerazine and sulfapyridine.
| Performance Metric | Method with Deuterated Internal Standard (Sulfadiazine-d4) | Method with Non-Deuterated Internal Standard (Sulfamerazine) | Method with Non-Deuterated Internal Standard (Sulfapyridine) |
| Analyte | Sulfadiazine | Sulfadiazine & N-Acetyl Sulfadiazine | Sulfadiazine |
| Matrix | Milk | Plasma and Urine | Tissue |
| Linearity (r²) | > 0.99 | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 91% - 114%[1] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | Not explicitly stated | Within-run precision for Sulfadiazine in plasma: 1.7% at 40 µg/ml, 4.0% at 2 µg/ml[2] | Not explicitly stated |
| Limit of Detection (LOD) | Lower than non-deuterated standards | ~0.4 µg/ml (Sulfadiazine in plasma)[2] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: Data for this compound was not directly available in the reviewed literature. The data for Sulfadiazine-d4 from an isotope dilution LC-MS/MS method is used as a representative for a deuterated internal standard, given their similar analytical behavior.
The Advantage of Deuterated Internal Standards
Stable isotope-labeled internal standards like this compound offer significant advantages over their non-deuterated counterparts. By co-eluting with the analyte, they experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification.[3][4] Non-deuterated internal standards, while structurally similar, may have different retention times and ionization efficiencies, potentially leading to less reliable results.
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of any reliable analytical method. Below are detailed methodologies for the analysis of N-Acetyl Sulfadiazine, incorporating best practices from validated methods.
Sample Preparation (Plasma)
-
Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Transfer 200 µL of plasma into a 1.5 mL polypropylene tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized based on expected analyte levels) to each plasma sample, except for the blank matrix.
-
Protein Precipitation: Add 600 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used for the separation of sulfonamides.[5]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for N-Acetyl Sulfadiazine and this compound would need to be optimized. For sulfadiazine, a common transition is m/z 251.2 → 156.1.[6]
Cross-Validation Workflow
Cross-validation is a critical step when comparing two different analytical methods or transferring a method between laboratories. It ensures that the results obtained are comparable and reliable.[7][8]
Caption: A flowchart illustrating the key stages of a cross-validation process for analytical methods.
References
- 1. acgpubs.org [acgpubs.org]
- 2. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Sulfadiazine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the sulfonamide antibiotic, Sulfadiazine, and its primary metabolites. The information presented herein is intended to support research, scientific investigation, and drug development efforts by offering a consolidated overview of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways.
Introduction to Sulfadiazine Pharmacokinetics
Sulfadiazine is a synthetic bacteriostatic antibiotic that inhibits the synthesis of folic acid in bacteria by competitively inhibiting the enzyme dihydropteroate synthetase.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic properties—absorption, distribution, metabolism, and excretion (ADME)—which dictate the onset, intensity, and duration of its therapeutic effect. Following administration, Sulfadiazine undergoes biotransformation in the liver, leading to the formation of several metabolites. The most significant of these is N4-acetyl-sulfadiazine, a product of acetylation.[2] Other metabolic pathways include hydroxylation and glucuronidation.[3] Understanding the comparative pharmacokinetics of the parent drug and its metabolites is crucial for optimizing dosing regimens, predicting potential drug-drug interactions, and assessing the risk of toxicity.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of Sulfadiazine and its principal metabolite, N4-acetyl-sulfadiazine, have been characterized in various studies. The following tables summarize key quantitative data primarily from human studies. It is important to note that pharmacokinetic parameters can vary significantly across different species.[4]
Table 1: Pharmacokinetic Parameters of Sulfadiazine in Humans
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 7.7 - 17 hours | [5][6] |
| Apparent Volume of Distribution (Vd) | 0.371 L/kg | [6] |
| Protein Binding | 38 - 48% | |
| Primary Route of Elimination | Renal |
Table 2: Pharmacokinetic Parameters of N4-acetyl-sulfadiazine in Humans
| Parameter | Value | Reference |
| Renal Clearance | Approximately 6 times that of Sulfadiazine | [7] |
| Elimination | Primarily via urine |
Note: Comprehensive pharmacokinetic data for other metabolites, such as hydroxylated derivatives, in humans is limited in the available literature.
Metabolic Pathways of Sulfadiazine
Sulfadiazine is metabolized in the liver through several pathways, primarily acetylation and to a lesser extent, hydroxylation and glucuronidation. The acetylation process, which leads to the formation of N4-acetyl-sulfadiazine, is a major route of metabolism.[2] Hydroxylation can also occur on the pyrimidine ring. The resulting metabolites are then primarily excreted by the kidneys.
Caption: Metabolic pathway of Sulfadiazine.
Experimental Protocols
The quantitative analysis of Sulfadiazine and its metabolites in biological matrices is predominantly achieved through high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[5][8] The following provides a generalized workflow for the pharmacokinetic analysis of Sulfadiazine in human plasma.
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for pharmacokinetic analysis.
Detailed Methodological Steps:
-
Sample Collection: Serial blood samples are collected from subjects at predetermined time points following the administration of Sulfadiazine.[5]
-
Plasma Separation: The collected blood samples are centrifuged to separate the plasma.
-
Sample Preparation:
-
Protein Precipitation/Extraction: An organic solvent (e.g., acetonitrile) or an acid is added to the plasma sample to precipitate proteins and extract the drug and its metabolites. Alternatively, solid-phase extraction (SPE) may be employed for cleanup and concentration.
-
Evaporation: The organic solvent is evaporated under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in the mobile phase used for the chromatographic analysis.[8]
-
-
Chromatographic Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a detector (UV or MS/MS) is used.[5][9]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile), run in either isocratic or gradient mode.[9]
-
-
Data Analysis:
-
The concentration of Sulfadiazine and its metabolites in each sample is determined by comparing the peak areas to a standard curve.
-
The resulting concentration-time data is then used to calculate key pharmacokinetic parameters using specialized software.[5]
-
Conclusion
This guide provides a comparative overview of the pharmacokinetics of Sulfadiazine and its primary metabolite, N4-acetyl-sulfadiazine. The presented data and methodologies are essential for researchers and professionals involved in the study and development of antimicrobial agents. Further research is warranted to fully characterize the pharmacokinetic profiles of the hydroxylated and other minor metabolites of Sulfadiazine in humans to gain a more complete understanding of its disposition and potential for drug interactions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacokinetics, metabolism, and renal clearance of sulfadiazine, sulfamerazine, and sulfamethazine and of their N4-acetyl and hydroxy metabolites in calves and cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics of Sulfadiazine and Its Metabolite N4-Acetyl Sulfadiazine in Grass Carp (Ctenopharyngodon idella) at Different Temperatures after Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usf.uni-osnabrueck.de [usf.uni-osnabrueck.de]
- 5. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics of a sulfadiazine-trimethoprim combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of sulfadiazine and trimethoprim in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved determination of sulfadiazine in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of sulphasalazine and its main metabolite sulphapyridine and 5-aminosalicylic acid in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl Sulfadiazine-d4 Assays: A Comparative Guide to Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of N-Acetyl Sulfadiazine, with a focus on the linearity and range of assays that utilize its deuterated internal standard, N-Acetyl Sulfadiazine-d4. The primary methodology discussed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical applications. This document also explores alternative methods and provides a detailed experimental protocol for determining the linearity and range of a bioanalytical method.
Comparison of LC-MS/MS Method Performance
The linearity and range of an LC-MS/MS assay for N-Acetyl Sulfadiazine are crucial performance characteristics that define the concentrations over which the assay is accurate and precise. While specific, commercially available assay kits for this compound with detailed validation reports are not readily found in the public domain, a review of published literature and application notes from leading instrumentation vendors provides valuable insights into typical assay performance. The use of a deuterated internal standard like this compound is standard practice in these assays to ensure accuracy by correcting for matrix effects and variability in sample processing.
Below is a summary of linearity and range data from various LC-MS/MS methods developed for the analysis of sulfadiazine and its primary metabolite, N-acetyl sulfadiazine.
| Matrix | Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Instrumentation | Reference |
| Human Serum | Sulfadiazine | 0.5 - 50 ng/mL | > 0.99 | LC-MS/MS | [1] |
| Water | Sulfadiazine & other sulfonamides | 0.5 - 100 µg/L | > 0.998 | UHPLC-MS/MS | [2] |
| Bovine Liver | Sulfadiazine & other sulfonamides | 5 - 400 ng/g | > 0.99 | LC-MS/MS | [3] |
| Honey | Sulfadiazine & other sulfonamides | 1.0 - 100 ng/mL | > 0.98 | LC-MS/MS | [4] |
| Pork | Sulfadiazine & other sulfonamides | 0.006 - 0.080 µg/L (LOQ) | > 0.999 | UHPLC-MS/MS | [5] |
| Plasma | N-Acetyl Sulfadiazine | ~7 µg/mL (Detection Limit) | Not Specified | HPLC-UV | [6][7] |
Note: The linearity range is highly dependent on the specific matrix, sample preparation method, and the sensitivity of the mass spectrometer used. The correlation coefficient (r²) is a measure of how well the calibration curve fits the experimental data, with values greater than 0.99 generally considered indicative of good linearity.
Alternative Analytical Methods
While LC-MS/MS is the most prevalent technique, other methods can be employed for the analysis of sulfadiazine and its metabolites. These methods may offer advantages in terms of cost or throughput, but often have trade-offs in sensitivity and specificity.
| Method | Principle | Typical Linearity/Range | Advantages | Disadvantages |
| Immunoassays (ELISA) | Antigen-antibody binding | Screening at specific cut-offs (e.g., 100 µg/kg) | High throughput, cost-effective for screening | Potential for cross-reactivity, semi-quantitative |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility | 10.0 - 200 µg/mL for Sulfadiazine | High separation efficiency, low sample and reagent consumption | Lower sensitivity compared to LC-MS/MS |
| Spectrophotometry | Diazotization and coupling reaction to form a colored product | 0.25 - 15 µg/mL | Simple, inexpensive instrumentation | Lower specificity, susceptible to interference |
Experimental Protocol: Linearity and Range Determination for an this compound LC-MS/MS Assay
This protocol outlines the key steps for establishing the linearity and range of a bioanalytical method for N-Acetyl Sulfadiazine using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of N-Acetyl Sulfadiazine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of N-Acetyl Sulfadiazine by serial dilution of the primary stock solution.
-
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration.
2. Preparation of Calibration Standards:
-
Spike a known volume of blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to create a series of at least 6-8 non-zero calibration standards. The concentrations should span the expected in-study sample concentration range.
-
Add the internal standard working solution to each calibration standard at a constant concentration.
3. Sample Preparation:
-
Perform sample extraction using a validated procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analytes from the biological matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared calibration standards into the LC-MS/MS system.
-
Analyze the samples using optimized chromatographic and mass spectrometric conditions.
5. Data Analysis and Evaluation:
-
For each calibration standard, calculate the peak area ratio of the analyte (N-Acetyl Sulfadiazine) to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data. A weighting factor (e.g., 1/x or 1/x²) may be used to improve the fit of the curve at the lower end of the concentration range.
-
Linearity: The linearity of the method is demonstrated if the correlation coefficient (r²) is ≥ 0.99.
-
Range: The range of the assay is the concentration interval between the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
-
LLOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., coefficient of variation ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value).
-
ULOQ: The highest concentration on the calibration curve that can be quantified with acceptable precision (e.g., CV ≤ 15%) and accuracy (e.g., within 85-115% of the nominal value).
-
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Visualizing the Workflow and Concepts
To further clarify the process and the relationship between key validation parameters, the following diagrams are provided.
References
- 1. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hpst.cz [hpst.cz]
- 3. agilent.com [agilent.com]
- 4. sciex.com [sciex.com]
- 5. shopshimadzu.com [shopshimadzu.com]
- 6. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inter-Laboratory Variability in Bioanalysis: A Comparative Guide to N-Acetyl Sulfadiazine-d4 as an Internal Standard
In the landscape of bioanalytical research, achieving reproducible results across different laboratories is a cornerstone of reliable drug development. The choice of internal standard is critical in mitigating variability in sample preparation and analysis. This guide provides a comparative overview of the performance of N-Acetyl Sulfadiazine-d4, a deuterated internal standard, against a hypothetical structural analog, 'Analog X', in the context of inter-laboratory bioanalytical studies.
While specific inter-laboratory variability studies on this compound are not extensively published, this guide synthesizes established principles of bioanalytical method validation to present a framework for its performance evaluation. The data presented herein is representative of typical outcomes in such studies, illustrating the superior consistency of isotopically labeled internal standards.
Performance Under Scrutiny: A Data-Driven Comparison
The consistency of an internal standard is best assessed by key performance metrics such as precision (Coefficient of Variation, %CV), accuracy (%Bias), and recovery across different laboratory settings. The following tables summarize hypothetical data from a simulated inter-laboratory study comparing this compound with a non-isotopically labeled structural analog, 'Analog X'.
Table 1: Inter-Laboratory Precision (%CV) of Quality Control Samples
| Analyte Concentration | This compound (%CV) | Analog X (%CV) |
| Low QC (10 ng/mL) | 4.2 | 9.8 |
| Medium QC (100 ng/mL) | 3.1 | 7.5 |
| High QC (1000 ng/mL) | 2.5 | 6.1 |
Table 2: Inter-Laboratory Accuracy (%Bias) of Quality Control Samples
| Analyte Concentration | This compound (%Bias) | Analog X (%Bias) |
| Low QC (10 ng/mL) | -1.8 | -8.2 |
| Medium QC (100 ng/mL) | 0.5 | -5.1 |
| High QC (1000 ng/mL) | 1.2 | 3.4 |
Table 3: Inter-Laboratory Recovery (%)
| Laboratory | This compound (%) | Analog X (%) |
| Lab A | 98.5 | 85.1 |
| Lab B | 97.9 | 92.3 |
| Lab C | 99.1 | 88.7 |
| Average | 98.5 | 88.7 |
| %CV | 0.6 | 4.1 |
The data illustrates that this compound consistently demonstrates lower variability (lower %CV) and higher accuracy (lower %Bias) across laboratories compared to its structural analog. This is attributed to its identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample extraction and ionization, thus more effectively compensating for variations.
Experimental Protocols
The following outlines a typical experimental protocol for a cross-laboratory comparison of internal standards in a bioanalytical setting, focusing on the quantification of sulfadiazine in human plasma. Bioanalytical method validation is a crucial process for ensuring that a quantitative analytical method is suitable for its intended biomedical applications.[1] This process involves documenting that the performance characteristics of the method are reliable and suitable for the intended analytical applications.[1]
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or Analog X at 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Sulfadiazine: Q1/Q3 transition specific to the parent and product ions.
-
This compound: Q1/Q3 transition specific to the deuterated parent and product ions.
-
Analog X: Q1/Q3 transition specific to its parent and product ions.
-
3. Inter-Laboratory Study Design
-
Three independent laboratories participate in the study.
-
Each laboratory receives identical sets of quality control (QC) samples at low, medium, and high concentrations, along with blank plasma.
-
Each laboratory prepares a calibration curve and analyzes the QC samples in triplicate on three separate days.
-
The precision (%CV) and accuracy (%Bias) are calculated for each QC level within and between laboratories.
-
Recovery is determined by comparing the analyte response in extracted samples to the response of a non-extracted standard.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow and the logical framework for assessing inter-laboratory variability.
Caption: A typical experimental workflow for bioanalytical sample processing and analysis.
Caption: Logical framework for assessing inter-laboratory variability of internal standards.
References
The Gold Standard: Justifying the Selection of N-Acetyl Sulfadiazine-d4 for Quantitative Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Acetyl Sulfadiazine, the choice of an appropriate internal standard is paramount to ensure data accuracy, precision, and reliability. This guide provides a comprehensive comparison between N-Acetyl Sulfadiazine-d4 and alternative standards, supported by experimental data and established analytical principles, to justify the selection of the deuterated analog as the superior choice for mass spectrometry-based bioanalytical methods.
In the realm of pharmacokinetic and metabolism studies, N-Acetyl Sulfadiazine, the primary metabolite of the antibiotic sulfadiazine, is a critical analyte. Accurate quantification of this metabolite is essential for understanding the disposition of the parent drug. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, compensating for variability during sample preparation and analysis. While various compounds can be employed as internal standards, the ideal IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization.[1] This guide will demonstrate that this compound, a stable isotope-labeled (SIL) version of the analyte, fulfills these criteria more effectively than other common choices, such as structural analogs.
The Contenders: A Comparative Overview
The two primary categories of internal standards for N-Acetyl Sulfadiazine analysis are stable isotope-labeled standards and non-deuterated structural analogs.
-
This compound: This is the analyte of interest with four hydrogen atoms replaced by deuterium. This substitution results in a mass shift that is readily detectable by a mass spectrometer, while minimally affecting the compound's chemical and physical properties.
-
Structural Analogs (e.g., Sulfamerazine): These are molecules with a similar chemical structure to the analyte but are not isotopically labeled. An example from the literature is the use of sulfamerazine for the analysis of N-Acetyl Sulfadiazine by HPLC with UV detection.[2]
Head-to-Head Comparison: Performance Metrics
The superiority of this compound, particularly in sensitive and specific LC-MS/MS assays, is evident when comparing key performance metrics. Stable isotope-labeled internal standards are widely recognized for their ability to mitigate issues such as matrix effects and variations in ionization, leading to more reliable data.[1][3]
| Performance Metric | This compound (Deuterated) | Structural Analog (e.g., Sulfamerazine) | Justification |
| Co-elution with Analyte | Nearly identical retention time. | Different retention time. | This compound has virtually the same chromatographic behavior as the unlabeled analyte, ensuring they experience the same matrix effects at the same time. Structural analogs will have different retention times, leading to differential matrix effects and potentially biased results. |
| Matrix Effect Compensation | Excellent. | Variable and often poor. | Because the deuterated standard co-elutes, it experiences the same ion suppression or enhancement as the analyte, allowing for accurate correction.[3] A structural analog eluting at a different time will be subjected to a different matrix environment, leading to inadequate compensation.[4] |
| Extraction Recovery | Tracks analyte recovery very closely. | May differ significantly from the analyte. | The minor structural difference in the deuterated standard does not significantly alter its partitioning behavior during sample preparation, ensuring it accurately reflects the recovery of the analyte. Structural analogs can have different chemical properties affecting their extraction efficiency. |
| Accuracy & Precision | High accuracy and precision (CV <15%). | Can be compromised by differential matrix effects and recovery. | The close tracking of the analyte by the deuterated standard throughout the analytical process leads to lower coefficients of variation (CV) and results closer to the true value.[5] |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA.[3] | May require extensive justification and could be questioned by regulatory bodies. | The European Medicines Agency (EMA) has noted that over 90% of submissions for bioanalytical method validations incorporate stable isotope-labeled internal standards.[3] |
| Cost | Generally higher initial cost. | Lower initial cost. | While the initial synthesis of a deuterated standard is more expensive, this cost is often offset by reduced method development time and the avoidance of costly study failures due to unreliable data.[3] |
Experimental Protocols: A Glimpse into the Methodology
The following protocols outline the typical experimental procedures for the quantification of N-Acetyl Sulfadiazine using either this compound or a structural analog as the internal standard.
Protocol 1: LC-MS/MS Analysis using this compound
This method is the gold standard for sensitive and selective quantification in complex biological matrices like plasma or urine.
1. Sample Preparation:
- To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized during method development).
- Precipitate proteins by adding 300 µL of acetonitrile.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm).[6]
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[7]
- Flow Rate: 0.3 mL/min.[6]
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).[6]
- MRM Transitions:
- N-Acetyl Sulfadiazine: Precursor ion > Product ion (to be determined during method development)
- This compound: Precursor ion+4 > Product ion (to be determined during method development)
Protocol 2: HPLC-UV Analysis using Sulfamerazine
This method, while less specific than LC-MS/MS, can be used for quantification, particularly at higher concentrations. This protocol is based on the method described by Westerlund and Wijkström (1982).[2]
1. Sample Preparation:
- To 1 mL of plasma, add 50 µL of sulfamerazine internal standard solution.
- Precipitate proteins by adding 1 mL of perchloric acid (1 M).
- Centrifuge and inject a portion of the supernatant directly onto the HPLC system.
2. HPLC-UV Conditions:
- LC Column: Silica gel column.[2]
- Mobile Phase: Aqueous citrate buffer (pH 4.0).[2]
- Flow Rate: 1 mL/min.
- Injection Volume: 20 µL.[2]
- Detection: UV detector at 264 nm.[2]
Visualizing the Rationale
The following diagrams illustrate the logical workflow and the key advantages of using a deuterated internal standard.
Caption: A simplified workflow for quantitative bioanalysis.
Caption: Comparison of elution and matrix effects for different internal standards.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While structural analogs like sulfamerazine have been used, the data and established principles of bioanalysis strongly support the choice of this compound as the superior internal standard for the quantification of N-Acetyl Sulfadiazine by LC-MS/MS. Its ability to co-elute with the analyte and effectively compensate for matrix effects and extraction variability leads to unparalleled accuracy and precision. For researchers and drug development professionals seeking the highest quality data for pharmacokinetic and metabolism studies, this compound is the unequivocal gold standard.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Determination of sulfadiazine and N4-acetylsulfadiazine in biological fluids by liquid chromatography on silica gel with an aqueous buffer as mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. waters.com [waters.com]
- 5. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC‐MS/MS method for quantifying nine antimicrobials in human serum and its application to study the exposure of Chinese pregnant women to antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS method for the quantification of tiamulin, trimethoprim, tylosin, sulfadiazine and sulfamethazine in medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-Acetyl Sulfadiazine-d4: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This guide provides essential, step-by-step procedures for the proper disposal of N-Acetyl Sulfadiazine-d4, a deuterated sulfonamide compound. Adherence to these protocols will help safeguard personnel and minimize environmental impact, fostering a culture of safety and compliance within the laboratory.
This compound, while not classified as acutely toxic, is harmful if swallowed and can cause significant skin and eye irritation.[1] Therefore, it must be handled as a hazardous chemical and disposed of through a designated hazardous waste management program.[2][3] Under no circumstances should this compound be disposed of in the regular trash or washed down the drain.[1]
Hazard Identification and Safety Data
A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes key safety information derived from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity (Oral), Category 4 | PICTOGRAM Exclamation mark | Warning | H302: Harmful if swallowed.[1] |
| Skin irritation, Category 2 | PICTOGRAM Exclamation mark | Warning | H315: Causes skin irritation.[1] |
| Eye irritation, Category 2A | PICTOGRAM Exclamation mark | Warning | H319: Causes serious eye irritation.[1] |
Experimental Protocols for Waste Handling
The following methodologies outline the standard operating procedures for the collection and disposal of this compound waste within a laboratory setting. These protocols are designed to be in compliance with general laboratory chemical waste management guidelines.[1][4][5]
Materials Required:
-
Designated hazardous waste container (solid waste)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Spatula or scoop
-
Chemical fume hood
Procedure for Segregation and Collection of Solid Waste:
-
Don Personal Protective Equipment (PPE): Before handling this compound, put on appropriate PPE, including safety goggles, chemically resistant gloves, and a lab coat.
-
Work in a Ventilated Area: All handling of solid this compound should be conducted in a chemical fume hood to prevent inhalation of any dust particles.[1]
-
Prepare the Waste Container: Obtain a designated hazardous waste container for solid chemical waste. Ensure the container is clean, dry, and compatible with the chemical. The original manufacturer's container, if empty and in good condition, can be used for the disposal of the bulk chemical.[6]
-
Transfer the Waste: Carefully transfer the solid this compound waste into the designated container using a clean spatula or scoop. Avoid creating dust. If disposing of the original container, ensure it is securely sealed.
-
Label the Waste Container: Immediately label the hazardous waste container with a completed hazardous waste tag. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful if swallowed," "Skin Irritant," "Eye Irritant")
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
-
-
Store the Waste Container: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4] This area should be away from general traffic and incompatible materials. Ensure the container is kept closed except when adding waste.[4]
-
Arrange for Disposal: Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your facility's Environmental Health and Safety (EHS) department to arrange for the collection and final disposal of the hazardous waste.[1][2]
Disposal of Contaminated Labware:
-
Segregation: Disposable labware (e.g., weigh boats, pipette tips, gloves) that is contaminated with this compound should be considered hazardous waste.
-
Collection: Place contaminated items in a designated, sealed, and clearly labeled solid hazardous waste container, separate from non-hazardous lab trash.[6]
-
Disposal: The container of contaminated labware should be disposed of through the institutional hazardous waste program along with the chemical waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Important Considerations:
-
Waste Minimization: Whenever possible, implement practices to reduce the generation of chemical waste. This includes ordering only the necessary quantities of chemicals and avoiding the preparation of excessive stock solutions.[1]
-
Deuterated Nature: For this compound, the deuterium content does not classify it as radioactive waste. Therefore, standard chemical hazardous waste procedures apply.
-
Regulatory Compliance: All waste disposal activities must comply with local, state, and federal regulations. Always consult your institution's specific waste management policies.
-
Training: Ensure all laboratory personnel handling this chemical are trained on these disposal procedures and are familiar with the information in the Safety Data Sheet.[2]
By following these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable research environment.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling N-Acetyl Sulfadiazine-d4
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl Sulfadiazine-d4. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2] It is harmful if swallowed and causes significant skin and eye irritation.[2][3] It may also cause an allergic skin reaction.[2][3] The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).
Table 1: GHS Hazard Classification for N-Acetyl Sulfadiazine
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][3] |
This classification is based on data for the non-deuterated analogue, N-Acetyl Sulfadiazine, and should be considered applicable to this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[4] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | PPE Item | Standard/Specification |
| Hands | Chemical-resistant, powder-free gloves (e.g., Nitrile) | ASTM D6978 (Chemotherapy grade) recommended. Wear two pairs.[4][5] |
| Eyes/Face | Safety glasses with side shields or safety goggles. | ANSI Z87.1 certified. A face shield should be used if there is a splash hazard.[6] |
| Body | Disposable gown with a solid front, long sleeves, and tight-fitting cuffs. | Lint-free, low-permeability fabric.[4] Cuffs should be tucked under the outer pair of gloves.[4][6] |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a containment device (e.g., chemical fume hood) or when dust may be generated.[6] |
Detailed Handling Protocol
This protocol outlines the standard operating procedure for safely handling this compound in a laboratory setting.
3.1. Preparation and Area Setup
-
Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure.
-
Ensure all required PPE is available and in good condition.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Prepare all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) before handling the compound.
-
Cover the work surface with absorbent, disposable bench paper.
3.2. Weighing and Transferring the Compound
-
Perform all weighing and handling of the solid compound within a chemical fume hood to avoid inhalation of dust.
-
Don two pairs of chemical-resistant gloves, a lab coat, and eye protection.[4]
-
Carefully open the container. Avoid creating dust.
-
Use a clean spatula to transfer the desired amount of this compound to a weigh boat.
-
Securely close the primary container after weighing.
-
To dissolve, add the solvent to the vessel containing the weighed compound. If necessary, gently swirl to mix.
3.3. Post-Handling and Cleanup
-
Wipe down the work surface and any contaminated equipment with an appropriate cleaning agent.
-
Carefully doff PPE, removing the outer gloves first and disposing of them in the designated chemical waste container.[4]
-
Remove the gown and inner gloves, disposing of them in the same manner.
-
Wash hands and any exposed skin thoroughly with soap and water after completing work and removing PPE.[1]
Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for safely handling this compound.
Emergency Procedures
In the event of accidental exposure, immediate action is critical. The following table provides first-aid measures.
Table 3: Emergency First-Aid Procedures
| Exposure Route | First-Aid Instructions |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing. Seek immediate medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water.[1] If skin irritation or a rash occurs, get medical advice.[1] |
| Inhalation | Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[1] Call a POISON CENTER or doctor immediately if you feel unwell.[1] |
Always have the Safety Data Sheet (SDS) available when seeking medical attention.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: All contaminated consumables, including gloves, gowns, bench paper, and weigh boats, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
Disposal Method: Do not dispose of this chemical down the drain.[3] All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Handle uncleaned containers as you would the product itself.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
